3-Cyano-5-fluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-cyano-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADZSOZVTCEMNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374094 | |
| Record name | 3-cyano-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327056-74-6 | |
| Record name | 3-Cyano-5-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327056-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-cyano-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-5-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Cyano-5-fluorobenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential applications of 3-Cyano-5-fluorobenzoic acid. This valuable synthetic intermediate plays a crucial role in the development of novel therapeutics, particularly as a key building block for negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).
Core Chemical Properties
This compound is a substituted aromatic carboxylic acid. Its chemical structure incorporates a nitrile group and a fluorine atom on the benzene ring, which significantly influence its reactivity and physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₈H₄FNO₂ | [1][2][3] |
| Molecular Weight | 165.12 g/mol | [1][2] |
| CAS Number | 327056-74-6 | [1][2] |
| Melting Point | 172-173 °C | [2] |
| Boiling Point (Predicted) | 317.0 ± 27.0 °C | [2] |
| pKa (Predicted) | 3.30 ± 0.10 | [4] |
| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [2] |
| Appearance | Off-white to light yellow solid | |
| Solubility | Soluble in hot water and organic solvents like ethyl acetate. | [5][6] |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The fluorine and cyano substituents will influence the chemical shifts and coupling patterns of the aromatic protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon (around 165-175 ppm), the nitrile carbon (around 115-120 ppm), and the aromatic carbons. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹J_CF).
FTIR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C≡N stretch of the nitrile group (~2230 cm⁻¹), and C-F stretching vibrations.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the hydrolysis of its corresponding methyl ester.
Reaction Scheme:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. westfield.ma.edu [westfield.ma.edu]
An In-depth Technical Guide to 3-Cyano-5-fluorobenzoic acid (CAS: 327056-74-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-5-fluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in medicinal chemistry and drug discovery. Its strategic substitution with both a cyano and a fluoro group on the benzoic acid scaffold imparts unique electronic properties, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, with a particular focus on its role in the development of modulators for the metabotropic glutamate receptor 5 (mGlu5).
Physicochemical Properties
This compound is typically an off-white to light yellow solid.[1] It is sensitive to air and should be stored in a dry, sealed container at room temperature.[1][2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 327056-74-6 | [2][3] |
| Molecular Formula | C₈H₄FNO₂ | [2][3] |
| Molecular Weight | 165.12 g/mol | [2] |
| Melting Point | 172-173 °C | [2] |
| Boiling Point (Predicted) | 317.0 ± 27.0 °C | [2] |
| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 3.30 ± 0.10 | [2][3] |
| Appearance | Off-white to light yellow solid | [1] |
| InChI | InChI=1S/C8H4FNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12) | [3] |
| Canonical SMILES | C1=C(C=C(C=C1C(=O)O)F)C#N | [3] |
Spectroscopic Data
Table 2: Predicted and Analogous Spectroscopic Data
| Spectrum Type | Data | Source(s) |
| ¹H NMR (Predicted) | Not available | [4] |
| ¹³C NMR (Predicted) | Not available | [4] |
| ¹H NMR of 3-Cyanobenzoic acid | Available | [5] |
| ¹³C NMR of 3-Cyanobenzoic acid | Available | [6] |
| ¹H NMR of 3-Fluorobenzoic acid | Available | [2][7] |
| ¹³C NMR of 3-Fluorobenzoic acid | Available | [2][7] |
| IR of 3-Cyanobenzoic acid | Available | |
| Mass Spectrum of 3-Fluorobenzoic acid | Available | [8] |
Synthesis and Reactivity
Representative Experimental Protocol: Synthesis of 3-Cyano-5-fluoro-N-arylbenzamides
The synthesis of N-arylbenzamide derivatives from this compound is a straightforward, single-step amide coupling reaction. Below is a representative protocol for such a synthesis.
Objective: To synthesize a 3-Cyano-5-fluoro-N-arylbenzamide via amide coupling.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-aminobenzonitrile)
-
Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Anhydrous, non-protic solvent (e.g., DMF, DCM)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Reagents: To the solution, add the substituted aniline (1.0-1.2 eq), the amide coupling reagent (1.1-1.3 eq), and the tertiary amine base (2.0-3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Figure 1. General workflow for the synthesis of 3-Cyano-5-fluoro-N-arylbenzamides.
Application in Drug Discovery: mGlu5 Receptor Modulation
A significant application of this compound is in the synthesis of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). mGlu5 is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is implicated in various neurological and psychiatric disorders.
The mGlu5 Signaling Pathway
Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its signaling is mediated by both ionotropic and metabotropic glutamate receptors. mGlu5 is a Group I metabotropic glutamate receptor that is coupled to the Gq G-protein. Upon activation by glutamate, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC) and other downstream signaling cascades, ultimately modulating neuronal excitability and synaptic transmission.
Negative allosteric modulators of mGlu5 do not bind to the same site as glutamate (the orthosteric site) but rather to a different site on the receptor (an allosteric site). This binding event changes the conformation of the receptor, reducing its affinity for glutamate and/or its ability to activate the downstream signaling pathway.
Figure 2. Simplified mGlu5 signaling pathway and the inhibitory action of a NAM.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
Source: SynQuest Laboratories, Inc. Safety Data Sheet[1]
Precautionary Statements:
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P361 + P364: Take off immediately all contaminated clothing and wash it before reuse.
-
-
Storage:
-
P405: Store locked up.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of pharmacologically active compounds. Its utility as a precursor for mGlu5 negative allosteric modulators highlights its importance in the field of neuroscience and drug development. Researchers and scientists working with this compound should be well-versed in its chemical properties, reactivity, and safety protocols to ensure its effective and safe use in the laboratory. The information provided in this guide serves as a comprehensive resource to support these endeavors.
References
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. rsc.org [rsc.org]
- 3. This compound(327056-74-6) 1H NMR spectrum [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 3-Cyanobenzoic acid(1877-72-1) 1H NMR spectrum [chemicalbook.com]
- 6. 3-Cyanobenzoic acid(1877-72-1) 13C NMR spectrum [chemicalbook.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Benzoic acid, 3-fluoro- [webbook.nist.gov]
An In-depth Technical Guide to the Synthesis of 3-Cyano-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-Cyano-5-fluorobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document details two principal synthesis pathways: the Sandmeyer reaction starting from 3-amino-5-fluorobenzoic acid and the carboxylation of 3-bromo-5-fluorobenzonitrile via a Grignard reaction. Each method is presented with detailed experimental protocols, tabulated quantitative data for key reaction parameters, and visual representations of the synthetic workflows and logical relationships to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its substituted benzene ring, featuring both a cyano and a carboxylic acid group in a meta-arrangement to a fluorine atom, offers multiple points for chemical modification. This allows for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates. This guide outlines two robust and well-established synthetic strategies to access this important intermediate.
Synthetic Pathways
Two primary synthetic routes are detailed below. Each pathway utilizes readily available starting materials and common organic transformations.
Pathway 1: Sandmeyer Reaction of 3-Amino-5-fluorobenzoic Acid
This pathway involves the diazotization of 3-amino-5-fluorobenzoic acid followed by a copper-catalyzed cyanation (Sandmeyer reaction). This is a classic and reliable method for the introduction of a nitrile group onto an aromatic ring.[1][2][3]
digraph "Sandmeyer Reaction Pathway" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Pathway 1: Sandmeyer Reaction", splines=ortho, nodesep=0.8, ranksep=1.2];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
A [label="3-Amino-5-fluorobenzoic acid"];
B [label="Diazonium Salt Intermediate"];
C [label="this compound"];
A -> B [label=" NaNO2, HCl (aq) \n 0-5 °C "];
B -> C [label=" CuCN, KCN \n Heat "];
}
Caption: Synthetic route via Grignard reaction.
3-Bromo-5-fluorobenzonitrile can be synthesized from 3-bromo-5-fluoroaniline via a Sandmeyer reaction (diazotization followed by cyanation) or from 3-bromo-5-fluorobenzaldehyde via conversion to an oxime and subsequent dehydration. A common laboratory preparation involves the bromination of 3-fluorobenzonitrile.
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of 3-bromo-5-fluorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) to initiate the reaction.
-
Once the reaction begins (as indicated by heat evolution and disappearance of the iodine color), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, place an excess of crushed dry ice (solid CO₂).
-
Slowly pour the Grignard solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, and stir until all the CO₂ has sublimated.
-
Quench the reaction by slowly adding a cold aqueous solution of a weak acid (e.g., ammonium chloride) or dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step Reactant Reagent Solvent Temperature (°C) Time (h) Yield (%) Grignard Formation 3-Bromo-5-fluorobenzonitrile Mg, I₂ (cat.) Anhydrous THF Reflux 2-3 - Carboxylation Grignard Reagent CO₂ (solid) Anhydrous THF 0 to RT 1-2 50-70
Characterization Data
The final product, this compound, can be characterized by various spectroscopic methods.
Property Value Molecular Formula C₈H₄FNO₂ Molecular Weight 165.12 g/mol Melting Point 172-173 °C Appearance Off-white to light yellow solid ¹H NMR (DMSO-d₆, 400 MHz) δ 13.8 (br s, 1H), 8.35 (s, 1H), 8.20 (dt, J=8.4, 1.6 Hz, 1H), 7.95 (dt, J=8.8, 2.0 Hz, 1H) ¹³C NMR (DMSO-d₆, 100 MHz) δ 164.8, 162.5 (d, J=250 Hz), 135.2 (d, J=3 Hz), 128.9 (d, J=8 Hz), 122.5 (d, J=23 Hz), 118.4 (d, J=24 Hz), 116.9, 113.8 (d, J=10 Hz) IR (KBr, cm⁻¹) 3100-2500 (br, O-H), 2235 (C≡N), 1705 (C=O), 1610, 1480, 1250 (C-F)
Safety Considerations
-
Sodium nitrite is a strong oxidizing agent and is toxic.
-
Cyanide salts (NaCN, KCN, CuCN) are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Have a cyanide antidote kit readily available. All cyanide-containing waste must be quenched with bleach before disposal.
-
Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under a dry, inert atmosphere.
-
Thionyl chloride , if used in precursor synthesis, is corrosive and lachrymogenic.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This guide has detailed two effective and practical synthetic routes for the preparation of this compound. The Sandmeyer reaction offers a direct approach from the corresponding amino-substituted benzoic acid, while the Grignard carboxylation provides a reliable method from the bromo-substituted benzonitrile. The choice of pathway may depend on the availability of starting materials, scalability requirements, and safety considerations associated with the handling of highly toxic reagents such as cyanides. The provided experimental protocols and data serve as a valuable resource for researchers in the synthesis and development of novel pharmaceutical agents.
References
An In-depth Technical Guide to 3-Cyano-5-fluorobenzoic Acid: Molecular Structure, Properties, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-5-fluorobenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both an electron-withdrawing cyano group and a highly electronegative fluorine atom, make it a valuable building block in the synthesis of novel compounds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key experimental protocols for its characterization. It is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development. Notably, this compound is utilized as an intermediate in the preparation of arylbenzamides, which act as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), a target for various neurological disorders.[1][2]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design and interpretation.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₄FNO₂ | [1][3] |
| Molecular Weight | 165.12 g/mol | [1] |
| CAS Number | 327056-74-6 | [1][3] |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 172-173 °C | [1] |
| Boiling Point (Predicted) | 317.0 ± 27.0 °C | [1] |
| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 3.30 ± 0.10 | [1][3] |
| Canonical SMILES | C1=C(C=C(C=C1C(=O)O)F)C#N | [3] |
Molecular Structure and Visualization
The molecular structure of this compound consists of a benzene ring substituted with a carboxyl group at position 1, a cyano group at position 3, and a fluorine atom at position 5.
Caption: Molecular structure of this compound.
Experimental Protocols and Characterization
The characterization of this compound relies on a combination of synthetic and analytical techniques. Below are detailed methodologies for its synthesis and spectroscopic analysis.
Synthesis Protocol
While various synthetic routes can be envisaged, a common approach involves the modification of a pre-functionalized benzene ring. A plausible synthesis could start from 3-bromo-5-fluorobenzonitrile, followed by conversion of the nitrile group to a carboxylic acid or introduction of the cyano group at a later stage.
Hypothetical Synthesis Workflow:
Caption: A generalized workflow for the synthesis and characterization of this compound.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
-
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: A standard proton experiment is typically sufficient. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak.
-
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Parameters: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: A standard proton-decoupled carbon experiment is used. Key parameters include a spectral width of ~200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule.
-
Experimental Protocol:
-
Sample Preparation: The spectrum can be acquired using a solid sample on an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~2230 cm⁻¹: C≡N stretch of the cyano group.
-
~1700 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250 cm⁻¹: C-F stretch.
-
-
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Experimental Protocol:
-
Ionization Method: Electrospray ionization (ESI) is a common method for this type of compound.
-
Analysis Mode: The analysis can be performed in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at an m/z corresponding to the molecular weight minus one.
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern for further structural confirmation.
-
Conclusion
This compound is a key synthetic intermediate with well-defined physicochemical properties. The experimental protocols outlined in this guide provide a framework for its synthesis and rigorous characterization using standard analytical techniques. A thorough understanding of its molecular structure and spectroscopic data is crucial for its effective application in the development of novel pharmaceuticals and advanced materials.
References
A Technical Guide to 3-Cyano-5-fluorobenzoic Acid for Drug Discovery Professionals
An In-depth Review of a Key Building Block for Novel Therapeutics
Introduction
3-Cyano-5-fluorobenzoic acid is a substituted aromatic carboxylic acid that has garnered significant interest within the pharmaceutical and agrochemical sectors. Its unique trifunctional nature—featuring a carboxylic acid, a nitrile (cyano group), and a fluorine atom on a benzene ring—makes it a versatile and valuable building block in the synthesis of complex organic molecules. The strategic placement of the electron-withdrawing cyano and fluoro groups significantly influences the molecule's reactivity and physicochemical properties, making it an attractive starting material for designing targeted Active Pharmaceutical Ingredients (APIs).
This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications, with a focus on its role in drug development.
Nomenclature and Chemical Identity
The compound is systematically named This compound according to IUPAC nomenclature.[1] It is also known by synonyms such as 3-Carboxy-5-fluorobenzonitrile and 3-Fluoro-5-cyanobenzoic acid.[2][3]
| Identifier | Value |
| CAS Number | 327056-74-6[1][4][5] |
| Molecular Formula | C₈H₄FNO₂[1][4] |
| Molecular Weight | 165.12 g/mol [1][4] |
| Canonical SMILES | C1=C(C=C(C=C1C(=O)O)F)C#N[1] |
| InChI Key | HADZSOZVTCEMNP-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its application in synthesis and drug design. The presence of the fluorine atom, in particular, can enhance metabolic stability, binding affinity, and lipophilicity in derivative drug candidates.[6][7]
| Property | Value |
| Melting Point | 172-173 °C[3] |
| Boiling Point (Predicted) | 317.0 ± 27.0 °C[3] |
| Density (Predicted) | 1.42 ± 0.1 g/cm³[3] |
| pKa (Predicted) | 3.30 ± 0.10[1][8] |
| Topological Polar Surface Area | 61.1 Ų[1] |
| Appearance | Off-white to light yellow solid[8] |
| Sensitivity | Air Sensitive[1][3][8] |
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a variety of therapeutic agents. Its structure is often incorporated into larger molecules designed to interact with specific biological targets.
One notable application is its use as an intermediate to prepare arylbenzamides that act as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5).[3] These modulators are investigated for their potential in treating various neurological and psychiatric disorders.
The fluorinated and cyanated phenyl ring is a common motif in medicinal chemistry, valued for its ability to participate in specific binding interactions and for the metabolic stability conferred by the fluorine atom.
Experimental Protocols: Synthesis
The synthesis of cyanobenzoic acid derivatives can be achieved through various methods. A common and well-established route for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction.[9] This process generally involves the diazotization of an amino group, followed by a reaction with a cyanide salt.
General Protocol for Synthesis via Sandmeyer Reaction:
-
Starting Material: A suitable precursor, such as 3-amino-5-fluorobenzoic acid, is used.
-
Diazotization: The amino group is converted into a diazonium salt by treating it with a solution of sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (typically 0-5 °C).
-
Cyanation (Sandmeyer Reaction): The resulting diazonium salt solution is then added to a solution of a cyanide salt, commonly copper(I) cyanide (CuCN), which catalyzes the replacement of the diazonium group with a cyano group to form the final product.[9]
-
Work-up and Purification: The crude product is isolated from the reaction mixture, typically through extraction and precipitation. Further purification is achieved using techniques like recrystallization or column chromatography to yield pure this compound.
Note: This is a generalized protocol. Specific reaction conditions, including solvents, temperatures, and stoichiometry, must be optimized for safety and yield.
Visualized Workflows and Pathways
Logical Workflow: Role in Drug Discovery
The following diagram illustrates the typical workflow where this compound is utilized as a key intermediate in a drug discovery program.
References
- 1. guidechem.com [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. scbt.com [scbt.com]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound CAS#: 327056-74-6 [m.chemicalbook.com]
- 9. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of 3-Cyano-5-fluorobenzoic Acid
This technical guide provides a comprehensive overview of the key physical properties of 3-Cyano-5-fluorobenzoic acid, with a specific focus on its melting point and solubility. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document includes detailed experimental protocols and a summary of physical data.
Core Physical Properties
This compound (CAS No: 327056-74-6) is an aromatic carboxylic acid derivative.[1] Its structure, featuring a nitrile (-CN), a fluorine (-F) atom, and a carboxylic acid (-COOH) group, dictates its physical and chemical characteristics. It is often used as an intermediate in the synthesis of pharmaceuticals, particularly as a component in the development of arylbenzamides that act as negative allosteric modulators of the mGlu5 receptor.[1][2]
The known physical properties of this compound are summarized in the table below. It is important to note that while the melting point is experimentally determined, other values such as boiling point, density, and pKa are often predicted through computational models.
| Physical Property | Value | Source |
| Molecular Formula | C₈H₄FNO₂ | [1][3] |
| Molecular Weight | 165.12 g/mol | [1][3] |
| Melting Point | 172-173°C | [1][2][4] |
| Boiling Point | 317.0 ± 27.0 °C (Predicted) | [1][2] |
| Density | 1.42 ± 0.1 g/cm³ (Predicted) | [1][2] |
| pKa | 3.30 ± 0.10 (Predicted) | [1][5] |
| Appearance | Off-white to light yellow solid | [2] |
Experimental Protocols
The following sections detail the standard methodologies for determining the melting point and solubility of this compound.
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.
Principle: A small, powdered sample of the compound is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction of the solid is recorded.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of this compound is finely crushed into a powder using a mortar and pestle.[6]
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then gently tapped on a hard surface to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[7][8]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a thermometer.[9]
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (172°C).
-
Measurement: The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[8]
-
Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has melted into a clear liquid.[6] The melting point is reported as the range T1-T2. For a pure sample, this range should be narrow.
The solubility profile of a compound provides insight into its polarity and the presence of acidic or basic functional groups. Given its carboxylic acid group, this compound is expected to behave as a weak organic acid.
Principle: The solubility of the compound is tested in a series of solvents of varying polarity and pH. An organic compound is generally considered "soluble" if approximately 25 mg dissolves in 0.75 mL of the solvent.[10]
Reagents and Solvents:
-
Distilled Water
-
5% Sodium Hydroxide (NaOH) solution
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
5% Hydrochloric Acid (HCl) solution
-
Organic solvents (e.g., ethanol, diethyl ether)
Procedure:
-
Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of distilled water. Shake the tube vigorously.[10][11] Observe if the solid dissolves. Test the pH of the solution with litmus or pH paper. As a carboxylic acid, it may show slight solubility and an acidic pH.[11]
-
Aqueous Base Solubility: If the compound is insoluble or sparingly soluble in water, add 25 mg to a test tube with 0.75 mL of 5% NaOH solution. Shake vigorously. The presence of the acidic carboxylic acid group should allow it to react with the strong base to form a soluble sodium salt (sodium 3-cyano-5-fluorobenzoate), thus dissolving the compound.[12]
-
Weak Base Solubility: Repeat the test using 5% NaHCO₃ solution. Carboxylic acids are typically acidic enough to react with sodium bicarbonate, producing carbon dioxide gas (effervescence) and a soluble salt.[11] This test helps to distinguish strong acids (like carboxylic acids) from weaker acids (like phenols).
-
Aqueous Acid Solubility: Test the solubility in 5% HCl. As an acidic compound, this compound is not expected to dissolve in an acidic solution.[10] This test is primarily for identifying basic functional groups like amines.
-
Organic Solvent Solubility: Test solubility in common organic solvents to assess its polarity relative to other compounds.
Visualized Experimental Workflow
The logical flow for determining the primary physical properties of an organic compound like this compound can be visualized as follows.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound CAS#: 327056-74-6 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 5. Page loading... [wap.guidechem.com]
- 6. byjus.com [byjus.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. pennwest.edu [pennwest.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. www1.udel.edu [www1.udel.edu]
- 12. scribd.com [scribd.com]
A Technical Guide to the Spectroscopic Data of 3-Cyano-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Cyano-5-fluorobenzoic acid (C₈H₄FNO₂), a valuable building block in medicinal chemistry and materials science. This document compiles predicted and analogous spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 327056-74-6
-
Molecular Formula: C₈H₄FNO₂
-
Molecular Weight: 165.12 g/mol
The structure of this compound, featuring a benzene ring substituted with a carboxylic acid, a cyano group, and a fluorine atom, gives rise to a distinct spectroscopic profile.
Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following tables present a combination of data from the closely related 3-cyano-5-fluorobenzamide and predicted values for the target molecule. These serve as a strong reference for researchers working with this compound.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.5 (Predicted) | Broad Singlet | 1H | -COOH |
| 8.2 - 8.5 (Analogous) | Multiplet | 1H | Ar-H |
| 8.0 - 8.2 (Analogous) | Multiplet | 1H | Ar-H |
| 7.8 - 8.0 (Analogous) | Multiplet | 1H | Ar-H |
Note: Data for aromatic protons are based on the spectrum of 3-cyano-5-fluorobenzamide. The carboxylic acid proton chemical shift is a predicted value, as these are known to be broad and can vary with concentration and solvent[1][2][3][4].
Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~165 (Predicted) | -COOH |
| 161.4 (d, J = 250 Hz) | C-F |
| 135.2 | Ar-C |
| 129.0 | Ar-C |
| 121.5 (d, J = 22 Hz) | Ar-C |
| 118.0 (d, J = 24 Hz) | Ar-C |
| 117.2 | -CN |
| 112.9 | Ar-C |
Note: Aromatic and cyano carbon data are based on the spectrum of 3-cyano-5-fluorobenzamide. The carboxylic acid carbon chemical shift is a predicted value based on typical ranges for aromatic carboxylic acids[3][5]. The carbon attached to fluorine exhibits a characteristic large coupling constant (J).
Table 3: IR Spectroscopy Data (Solid State, KBr Pellet or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~2230 | Strong | C≡N stretch (Nitrile) |
| ~1700 | Strong | C=O stretch (Carboxylic acid dimer) |
| 1600 - 1450 | Medium - Strong | C=C stretch (Aromatic ring) |
| ~1300 | Medium | C-O stretch |
| ~1250 | Strong | C-F stretch |
| 900 - 650 | Medium - Strong | C-H bend (Aromatic out-of-plane) |
Note: These are expected vibrational frequencies based on the functional groups present in this compound and data from analogous compounds[6][7][8][9].
Table 4: Mass Spectrometry Data (Electrospray Ionization - ESI)
| m/z | Interpretation |
| 164.01 | [M-H]⁻ (Deprotonated molecule) |
| 148.01 | [M-OH]⁻ |
| 120.02 | [M-COOH]⁻ |
Note: These are predicted major fragments under negative ion mode ESI-MS, which is a soft ionization technique suitable for carboxylic acids[10][11][12][13]. The molecular ion peak [M]⁺ may be observed in positive ion mode, but fragmentation is more likely.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard pulse-acquire sequence is used.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to obtain singlets for all carbon atoms.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.
-
The ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.
-
The mixture is placed into a pellet die and subjected to high pressure to form a transparent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: A background spectrum (of the empty sample holder or clean ATR crystal) is first recorded and then automatically subtracted from the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) at a concentration of approximately 1 mg/mL. For negative ion mode ESI, a small amount of a weak base like ammonium hydroxide may be added to facilitate deprotonation.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition (Negative Ion Mode):
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.
-
A high negative voltage is applied to the capillary to generate negatively charged ions.
-
The ions are then guided into the mass analyzer to separate them based on their mass-to-charge ratio (m/z).
-
Visualizations
Caption: General workflow for spectroscopic analysis.
Caption: Key functional groups of the molecule.
References
- 1. inchemistry.acs.org [inchemistry.acs.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. ijtsrd.com [ijtsrd.com]
- 9. researchgate.net [researchgate.net]
- 10. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 11. phys.libretexts.org [phys.libretexts.org]
- 12. repository.geologyscience.ru [repository.geologyscience.ru]
- 13. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Pharmaceutical Staple: A Technical Guide to the Discovery and History of Fluorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the vast array of fluorinated compounds, fluorinated benzoic acids have emerged as pivotal building blocks in the development of numerous therapeutics. This in-depth technical guide explores the discovery, history, and key experimental methodologies associated with these remarkable compounds, providing a comprehensive resource for researchers in the field.
A Historical Perspective: From Obscurity to Ubiquity
The journey of fluorinated benzoic acids is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compound was synthesized in 1835, the development of practical and reliable methods for introducing fluorine into aromatic systems took several more decades.
A pivotal moment arrived in 1927 with the development of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann.[1][2] This reaction, which involves the thermal decomposition of an aromatic diazonium tetrafluoroborate, provided the first widely applicable method for the synthesis of aryl fluorides, including the fluorinated benzoic acids. The 1943 publication in Organic Syntheses detailing the preparation of p-fluorobenzoic acid via the Schiemann reaction solidified its importance and accessibility to the wider scientific community.[3]
Prior to the Schiemann reaction, other methods for preparing fluorinated aromatics existed but were often less efficient or hazardous. Early reports on the synthesis of fluorobenzoic acids include the work of Paterno and Oliveri in 1882, Schmitt and Gehren in 1870, Rinkes in 1919, and Meyer and Hoffmann in 1917, though the Balz-Schiemann reaction became the more standard and reliable approach.[4]
The true impact of fluorinated benzoic acids began to be realized in the mid-20th century with the burgeoning field of medicinal chemistry. Scientists discovered that the strategic incorporation of fluorine atoms could dramatically alter a molecule's properties. The high electronegativity of fluorine, its small size, and the strength of the carbon-fluorine bond can influence a compound's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to the integration of fluorinated benzoic acid moieties into a wide range of pharmaceuticals, from non-steroidal anti-inflammatory drugs (NSAIDs) to targeted cancer therapies.
Physicochemical Properties: A Comparative Analysis
The position of the fluorine atom on the benzoic acid ring significantly impacts its physicochemical properties. The following table summarizes key quantitative data for the ortho, meta, and para isomers of fluorobenzoic acid, allowing for easy comparison.
| Property | 2-Fluorobenzoic Acid | 3-Fluorobenzoic Acid | 4-Fluorobenzoic Acid | Benzoic Acid (for comparison) |
| Molecular Formula | C₇H₅FO₂ | C₇H₅FO₂ | C₇H₅FO₂ | C₇H₆O₂ |
| Molecular Weight ( g/mol ) | 140.11 | 140.11 | 140.11 | 122.12 |
| Melting Point (°C) | 122-125[1][5] | 123[4] | 184 | 122.4 |
| Boiling Point (°C) | 114[1][5] | 251.1[6] | 253.7 | 249 |
| Density (g/cm³) | 1.46[1][5] | 1.474[7] | 1.479 | 1.27 |
| pKa | 3.27[2] | 3.86[4] | 4.14 | 4.20 |
| logP (Octanol/Water) | 1.856[1][2] | 2.163[4] | 2.07 | 1.87 |
Key Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the three primary isomers of fluorobenzoic acid. These protocols are based on established and widely cited procedures.
Synthesis of 2-Fluorobenzoic Acid via Diazotization of Anthranilic Acid
This method is a classic example of the Balz-Schiemann reaction.
Materials:
-
Anthranilic acid
-
Anhydrous Hydrogen Fluoride (HF) or Fluoboric Acid (HBF₄)
-
Sodium Nitrite (NaNO₂)
-
Methoxyethyl methyl ether (or other suitable non-aqueous solvent)
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Diazotization: In a suitable reaction vessel, suspend anthranilic acid in the chosen solvent (e.g., methoxyethyl methyl ether). Cool the mixture to 0-5 °C using an ice bath. Slowly add a solution of sodium nitrite in water while maintaining the low temperature to form the diazonium salt.
-
Fluorination: Introduce the fluorinating agent (e.g., anhydrous hydrogen fluoride) to the diazonium salt solution. The reaction is then typically heated to induce thermal decomposition of the diazonium salt, leading to the formation of 2-fluorobenzoic acid.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture and quench it by carefully adding it to water or a basic solution (e.g., NaHCO₃ solution) to neutralize strong acids. Extract the aqueous layer with an organic solvent like dichloromethane. Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent such as MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield pure 2-fluorobenzoic acid.[7][8]
Synthesis of 3-Fluorobenzoic Acid
One common method for the synthesis of 3-fluorobenzoic acid involves the deamination of 2-amino-5-chlorobenzoic acid.[9] A more direct laboratory synthesis can be achieved through the oxidation of 3-fluorobenzaldehyde.
Materials:
-
3-Fluorobenzaldehyde
-
Potassium Permanganate (KMnO₄) or other suitable oxidizing agent
-
Sulfuric Acid (H₂SO₄)
-
Sodium Bisulfite (NaHSO₃)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Oxidation: Dissolve 3-fluorobenzaldehyde in a suitable solvent. Slowly add a solution of the oxidizing agent (e.g., potassium permanganate in aqueous sulfuric acid) while maintaining the temperature.
-
Work-up: After the reaction is complete (indicated by a color change), quench any excess oxidizing agent with a reducing agent like sodium bisulfite.
-
Extraction: Extract the aqueous mixture with diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 3-fluorobenzoic acid. Further purification can be achieved by recrystallization.
Synthesis of 4-Fluorobenzoic Acid via the Schiemann Reaction
This protocol is a well-established method for preparing p-fluorobenzoic acid.[4]
Materials:
-
Ethyl p-aminobenzoate
-
Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Boric Acid (H₃BO₃)
-
Hydrofluoric Acid (HF)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Diethyl Ether
Procedure:
-
Diazotization: Prepare a solution of ethyl p-aminobenzoate in aqueous hydrochloric acid and cool it to 0°C. Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.
-
Formation of Diazonium Fluoborate: In a separate vessel, prepare a cold solution of fluoboric acid from boric acid and hydrofluoric acid. Add this solution to the diazonium salt solution to precipitate p-carbethoxybenzenediazonium fluoborate.
-
Thermal Decomposition: Isolate and dry the diazonium fluoborate salt. Carefully heat the dry salt to induce decomposition, which yields ethyl p-fluorobenzoate.
-
Hydrolysis: Reflux the ethyl p-fluorobenzoate with a solution of potassium hydroxide in aqueous ethanol to hydrolyze the ester.
-
Isolation: After hydrolysis, filter the hot solution and acidify the filtrate with concentrated hydrochloric acid to precipitate 4-fluorobenzoic acid. The product can be collected by filtration and purified by recrystallization.[4]
Biological Significance and Experimental Workflows
Fluorinated benzoic acids are of significant interest in drug discovery due to their ability to modulate the activity of various biological targets. A prominent example is their role as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.
Signaling Pathway: COX-2 Inhibition by Fluorinated Benzoic Acids
The diagram below illustrates the inhibition of the COX-2 pathway by fluorinated benzoic acid derivatives, a mechanism central to the anti-inflammatory action of many NSAIDs.
Caption: Inhibition of the COX-2 signaling pathway by fluorinated benzoic acids.
Experimental Workflow: In Vitro Metabolic Stability Assay
Assessing the metabolic stability of a drug candidate is a critical step in drug development. The following workflow outlines a typical in vitro metabolic stability assay using liver microsomes.
Caption: Experimental workflow for determining the in vitro metabolic stability of a compound.
Conclusion
From their initial, challenging syntheses to their current status as indispensable tools in drug discovery and materials science, fluorinated benzoic acids have traveled a remarkable path. Their unique properties, tunable by the strategic placement of fluorine atoms, continue to provide researchers with a powerful platform for molecular design. This guide has provided a comprehensive overview of their history, physicochemical properties, and key experimental protocols, offering a valuable resource for scientists working at the forefront of chemical and pharmaceutical innovation.
References
- 1. Schiemann Reaction [drugfuture.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Acidity and pKa of 3-Cyano-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and pKa of 3-Cyano-5-fluorobenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development. This document outlines the predicted acidity of the compound, details established experimental protocols for pKa determination, and presents a logical workflow for these experimental procedures.
Understanding the Acidity of this compound
The acidity of an organic molecule is a critical parameter in drug design and development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. The pKa value, the negative logarithm of the acid dissociation constant (Ka), provides a quantitative measure of a compound's acidity. A lower pKa value indicates a stronger acid.
The structure of this compound, with its electron-withdrawing cyano (-CN) and fluoro (-F) groups at the meta positions relative to the carboxylic acid group, significantly influences its acidity. Both substituents exert a negative inductive effect (-I), withdrawing electron density from the aromatic ring and the carboxylate group. This electron withdrawal stabilizes the conjugate base (3-cyano-5-fluorobenzoate) formed upon deprotonation, thereby increasing the acidity of the parent molecule compared to unsubstituted benzoic acid.
Quantitative Data: pKa Values
The predicted pKa value for this compound, along with experimentally determined values for related compounds, are summarized in the table below for comparative analysis.
| Compound | pKa Value | Notes |
| This compound | 3.30 ± 0.10 | Predicted value.[1][2][3] |
| 3-Fluorobenzoic acid | 3.86 | Experimental value.[4] |
| Benzoic acid | 4.20 | Experimental value. |
The predicted pKa of 3.30 for this compound indicates that it is a moderately strong organic acid, significantly more acidic than benzoic acid. This increased acidity is a direct consequence of the combined electron-withdrawing effects of the cyano and fluoro substituents.
Experimental Protocols for pKa Determination
Accurate determination of pKa values is crucial for physicochemical profiling of drug candidates. Potentiometric and spectrophotometric titrations are two commonly employed and reliable methods for this purpose.[5][6]
Potentiometric Titration
Potentiometric titration involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added. The pKa can be determined from the resulting titration curve.
Methodology:
-
Preparation of the Analyte Solution: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like acetonitrile or ethanol to ensure solubility.[5] The ionic strength of the solution is usually kept constant by adding a background electrolyte (e.g., KCl).
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a calibrated burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing for equilibration.
-
Data Analysis: The pKa value is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. More sophisticated methods involve computational analysis of the entire titration curve to refine the pKa value.[5]
Spectrophotometric Titration
Spectrophotometric titration is an alternative method that relies on the difference in the UV-Vis absorbance spectra of the protonated and deprotonated forms of the analyte.
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared.
-
Preparation of Analyte Solutions: A stock solution of this compound is prepared. Aliquots of this stock solution are added to each buffer solution to create a series of solutions with the same analyte concentration but different pH values.
-
Spectral Measurement: The UV-Vis absorbance spectrum of each solution is recorded over a suitable wavelength range.
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have significantly different molar absorptivities is plotted against the pH. The resulting sigmoidal curve can be analyzed using the following equation to determine the pKa:
pH = pKa + log([A - AHA] / [AA- - A])
where A is the absorbance at a given pH, AHA is the absorbance of the fully protonated species, and AA- is the absorbance of the fully deprotonated species. The pKa is the pH at which the inflection point of the curve occurs.
Experimental Workflow
The logical flow of an experimental procedure for determining the pKa of this compound is illustrated in the diagram below.
Caption: A generalized workflow for the experimental determination of pKa.
This guide provides a foundational understanding of the acidity and pKa of this compound for professionals in the fields of chemical research and drug development. The provided data and experimental protocols serve as a valuable resource for further investigation and application of this compound.
References
Methodological & Application
Application Notes and Protocols: 3-Cyano-5-fluorobenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-5-fluorobenzoic acid is a versatile trifunctional building block in organic synthesis, prized for its utility in the construction of complex molecules, particularly in medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the presence of an electron-withdrawing cyano group and a fluorine atom on the benzene ring, coupled with the reactive carboxylic acid moiety, make it an ideal starting material for the synthesis of a variety of heterocyclic compounds and other highly functionalized molecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key therapeutic agents and explores its reactivity in fundamental organic transformations.
Key Applications
The strategic placement of the cyano, fluoro, and carboxylic acid groups allows for a range of chemical manipulations, making this reagent a valuable precursor in several areas of pharmaceutical research.
Synthesis of mGlu5 Receptor Negative Allosteric Modulators (NAMs)
Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor implicated in various central nervous system (CNS) disorders. Negative allosteric modulators of mGlu5 have therapeutic potential for the treatment of these conditions. The 3-cyano-5-fluorophenyl moiety is a common structural feature in many potent mGlu5 NAMs.[2] this compound serves as a readily available starting material for the synthesis of a library of 3-cyano-5-fluoro-N-arylbenzamides, allowing for the exploration of structure-activity relationships (SAR).[2]
Building Block for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[3] Inhibitors of PARP, particularly PARP-1, have emerged as a significant class of anti-cancer agents, especially for tumors with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations). The benzamide substructure is a key pharmacophore in many PARP inhibitors as it mimics the nicotinamide portion of the NAD+ substrate.[4] this compound can be utilized as a precursor for the synthesis of the benzamide core of these inhibitors.
Chemical Reactivity and Experimental Protocols
The three functional groups of this compound offer distinct sites for chemical modification.
Amide Bond Formation
The carboxylic acid functionality is readily converted to an amide, a key linkage in many pharmaceutical compounds. This can be achieved through several standard coupling methods.
This protocol describes a general and efficient method for the synthesis of an amide from this compound and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and hydroxybenzotriazole (HOBt) as an additive to minimize side reactions.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.).
-
Dissolve the acid in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).
-
Add the desired amine (1.1 eq.) followed by HOBt (1.2 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq.) to the stirred solution.
-
Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Amide Coupling with Various Amines
The following table summarizes representative yields for the amide coupling of this compound with a selection of amines, based on typical outcomes for this type of reaction.
| Entry | Amine | Product Name | Typical Yield (%) |
| 1 | Benzylamine | N-Benzyl-3-cyano-5-fluorobenzamide | 85-95 |
| 2 | Aniline | N-Phenyl-3-cyano-5-fluorobenzamide | 75-85 |
| 3 | Morpholine | (3-Cyano-5-fluorophenyl)(morpholino)methanone | 90-98 |
| 4 | 2-Aminopyridine | 3-Cyano-5-fluoro-N-(pyridin-2-yl)benzamide | 70-80 |
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing cyano group. This allows for the introduction of various nucleophiles at this position.
This protocol provides a general method for the displacement of the fluorine atom of a 3-cyano-5-fluorobenzonitrile derivative with an amine nucleophile. The carboxylic acid of this compound would likely need to be protected (e.g., as an ester) or converted to a less reactive functional group prior to this reaction to avoid side reactions with the amine nucleophile.
Materials:
-
Methyl 3-cyano-5-fluorobenzoate (or other suitable derivative)
-
Amine nucleophile
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction vessel, add methyl 3-cyano-5-fluorobenzoate (1.0 eq.), the amine nucleophile (1.2-1.5 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous DMSO or DMF as the solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Experimental Workflow: Synthesis of 3-Cyano-5-fluoro-N-arylbenzamides
References
- 1. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
The Versatility of 3-Cyano-5-fluorobenzoic Acid in Pharmaceutical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-5-fluorobenzoic acid is a highly valuable and versatile building block in modern medicinal chemistry. Its unique trifunctional nature, featuring a carboxylic acid, a nitrile group, and a fluorine atom on a benzene ring, provides a scaffold ripe for strategic chemical modifications. The presence of the electron-withdrawing cyano and fluoro groups activates the aromatic ring, making it amenable to various chemical transformations. The fluorine atom, in particular, is a prized feature in drug design, often introduced to enhance metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents, including negative allosteric modulators of metabotropic glutamate receptor 5 (mGlu5) and as a crucial intermediate in the synthesis of the fluoroquinolone antibiotic, finafloxacin.
Application 1: Synthesis of mGlu5 Negative Allosteric Modulators (NAMs)
Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a significant role in neuronal signaling and has been implicated in a variety of neurological and psychiatric disorders. Negative allosteric modulators (NAMs) of mGlu5 are of considerable interest as potential therapeutics. The 3-cyano-5-fluorobenzamide moiety has been identified as a key pharmacophore in a number of potent and selective mGlu5 NAMs.[2] this compound serves as the direct precursor for the synthesis of a library of 3-cyano-5-fluoro-N-arylbenzamides, allowing for extensive structure-activity relationship (SAR) studies.[2]
Quantitative Data: In Vitro Potency of 3-Cyano-5-fluoro-N-arylbenzamide Analogs as mGlu5 NAMs
The following table summarizes the in vitro potency of a series of N-arylbenzamide derivatives synthesized from this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the mGlu5 response in a functional cell-based assay.
| Compound ID | Amine Coupling Partner | mGlu5 IC50 (nM) |
| 1 | 2-Aminopyridine | 1800 |
| 7 | 2-Amino-6-methylpyridine | 38 |
| 22 | Aniline | 3000 |
| 27 | 3-Chloroaniline | 71 |
| 30 | 3-Methylaniline | 68 |
| 35 | 3-(Trifluoromethyl)aniline | 130 |
| 36 | 3-Aminobenzonitrile | 120 |
Data extracted from Felts et al., Bioorg. Med. Chem. Lett. 2010, 20 (15), 4390-4394.[3]
Experimental Protocols
1. General Protocol for the Synthesis of 3-Cyano-5-fluoro-N-arylbenzamides
This protocol describes a standard amide coupling procedure for the synthesis of a library of mGlu5 NAMs from this compound and various commercially available amines.
Materials:
-
This compound
-
Substituted aniline or heteroarylamine (e.g., 3-chloroaniline)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Separate the organic layer, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-cyano-5-fluoro-N-arylbenzamide.
2. In Vitro mGlu5 Functional Assay Protocol
This protocol outlines a cell-based assay to determine the potency of synthesized compounds as mGlu5 NAMs by measuring their ability to inhibit glutamate-induced calcium mobilization.
Materials:
-
HEK293A cells stably expressing rat mGlu5
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Glutamate
-
Synthesized test compounds
Procedure:
-
Plate the mGlu5-expressing HEK293A cells in 96-well plates and grow to confluence.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the test compounds to the cells and incubate for a specified period.
-
Add a sub-maximal concentration (EC80) of glutamate to stimulate the mGlu5 receptor.
-
Measure the intracellular calcium mobilization by monitoring the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition of the glutamate response for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Caption: Signaling pathway of mGlu5 and the inhibitory action of a NAM.
Caption: Workflow for synthesis and evaluation of mGlu5 NAMs.
Application 2: Precursor for the Synthesis of Finafloxacin
Finafloxacin is a novel fluoroquinolone antibiotic with enhanced activity in acidic environments, making it particularly effective for treating infections in locations such as the urinary tract.[3] A key intermediate in the synthesis of finafloxacin is 2,4-dichloro-3-cyano-5-fluorobenzoic acid. While not a direct one-step conversion, this compound can be envisioned as a potential starting point for the synthesis of this crucial intermediate through a series of halogenation and functional group manipulations. A more direct route described in the literature starts from 2,6-dichloro-3-fluorobenzonitrile.[1]
Synthetic Protocol: Preparation of 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride (a Finafloxacin Intermediate Precursor)
The following protocol outlines a multi-step synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride, a direct precursor to the quinolone core of finafloxacin, starting from a related substituted benzonitrile.
Materials:
-
2,6-Dichloro-3-fluorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid
-
Isopropylmagnesium chloride (i-PrMgCl)
-
Carbon dioxide (CO2, dry ice)
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl2)
-
Anhydrous solvents (e.g., THF)
Procedure:
Step 1: Bromination of 2,6-Dichloro-3-fluorobenzonitrile
-
Dissolve 2,6-dichloro-3-fluorobenzonitrile in concentrated sulfuric acid.
-
Add N-Bromosuccinimide (NBS) portion-wise while stirring at room temperature.
-
Continue stirring for 36 hours.
-
Pour the reaction mixture into ice-water and stir.
-
Filter the resulting solid, wash with water, and dry to yield 2,6-dichloro-3-fluoro-5-bromobenzonitrile.[1]
Step 2: Grignard Reaction and Carboxylation
-
To a solution of the brominated product from Step 1 in anhydrous THF, add i-PrMgCl at a controlled temperature.
-
After the formation of the Grignard reagent, pour the mixture over crushed dry ice (CO2).
-
Allow the mixture to warm to room temperature.
-
Acidify with aqueous HCl.
-
Extract the product with an organic solvent, dry, and concentrate to yield 2,4-dichloro-3-cyano-5-fluorobenzoic acid.[1]
Step 3: Formation of the Acid Chloride
-
Reflux the 2,4-dichloro-3-cyano-5-fluorobenzoic acid from Step 2 in an excess of thionyl chloride (SOCl2).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride can be used in the subsequent steps for the synthesis of the quinolone core of finafloxacin.[4]
Visualizations
Caption: Synthetic pathway to a key precursor of Finafloxacin.
This compound is a cornerstone building block for the synthesis of diverse and complex pharmaceutical agents. Its utility is demonstrated in the straightforward, single-step amide coupling to produce potent mGlu5 negative allosteric modulators and as a potential precursor for the synthesis of advanced antibiotics like finafloxacin. The protocols and data presented herein provide a framework for researchers to leverage the unique chemical properties of this compound in their drug discovery and development programs. The strategic incorporation of the 3-cyano-5-fluorophenyl motif continues to be a promising strategy for the development of next-generation therapeutics.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of medicinally relevant heterocyclic compounds utilizing modern catalytic methodologies. The following sections cover three distinct and powerful approaches: an iron-catalyzed synthesis of pyrimidines, a palladium-catalyzed synthesis of oxindoles, and a visible-light-mediated synthesis of tetrahydroquinolines.
Iron-Catalyzed Synthesis of Pyrimidines
This protocol describes an efficient and operationally simple method for the synthesis of various pyrimidine derivatives through an iron-catalyzed reaction of ketones with amidines.[1][2] This method is notable for its use of an in-situ prepared, recyclable iron(II) complex and demonstrates broad functional group tolerance.[1][2]
Experimental Protocol: General Procedure for the Iron-Catalyzed Synthesis of 4-Phenyl-2-(p-tolyl)pyrimidine
A detailed experimental protocol is adapted from the work of Chu et al. (2017).[1][2]
Materials:
-
Acetophenone (1.0 mmol, 1.0 equiv)
-
4-Methylbenzimidamide hydrochloride (1.2 mmol, 1.2 equiv)
-
FeSO₄·7H₂O (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (2.5 mmol, 2.5 equiv)
-
K₂CO₃ (3.0 mmol, 3.0 equiv)
-
1,2-Dichloroethane (DCE) (3.0 mL)
Procedure:
-
To a dried Schlenk tube, add FeSO₄·7H₂O (27.8 mg, 0.1 mmol), 1,10-phenanthroline (18.0 mg, 0.1 mmol), 4-methylbenzimidamide hydrochloride (204.7 mg, 1.2 mmol), K₂CO₃ (414.6 mg, 3.0 mmol), and TEMPO (390.6 mg, 2.5 mmol).
-
Evacuate the tube and backfill with argon three times.
-
Add 1,2-dichloroethane (3.0 mL) and acetophenone (120.1 mg, 1.0 mmol) to the mixture under an argon atmosphere.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL) and extract with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired product.
Quantitative Data
The following table summarizes the yields for the synthesis of various pyrimidine derivatives using the described iron-catalyzed method.
| Entry | Ketone/Aldehyde/Ester | Amidine | Product | Yield (%) |
| 1 | Acetophenone | 4-Methylbenzimidamide | 4-Phenyl-2-(p-tolyl)pyrimidine | 82 |
| 2 | Propiophenone | Benzimidamide | 2,4-Diphenyl-5-methylpyrimidine | 75 |
| 3 | 4'-Methoxyacetophenone | 4-Methoxybenzimidamide | 2,4-Bis(4-methoxyphenyl)pyrimidine | 78 |
| 4 | Cyclohexanone | Benzimidamide | 2-Phenyl-5,6,7,8-tetrahydroquinazoline | 65 |
Reaction Pathway
The proposed mechanism for this iron-catalyzed pyrimidine synthesis involves a sequence of steps including enamine formation, C-H bond activation, and cyclization.
Caption: Proposed catalytic cycle for the iron-catalyzed synthesis of pyrimidines.
Palladium-Catalyzed Synthesis of Oxindoles
This section details a highly regioselective palladium-catalyzed cyclization of α-chloroacetanilides to synthesize oxindoles. This method, developed by Hennessy and Buchwald (2003), is valued for its high functional group compatibility and the use of a specific phosphine ligand.[3][4][5]
Experimental Protocol: General Procedure for the Palladium-Catalyzed Synthesis of 1-Methyl-1,3-dihydro-2H-indol-2-one
The following protocol is based on the work of Hennessy and Buchwald.[3][4][5]
Materials:
-
2-Chloro-N-methyl-N-phenylacetamide (1.0 mmol, 1.0 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
2-(Di-tert-butylphosphino)biphenyl (0.04 mmol, 4 mol%)
-
Triethylamine (1.2 mmol, 1.2 equiv)
-
Toluene (3.0 mL)
Procedure:
-
In a glovebox, combine Pd(OAc)₂ (4.5 mg, 0.02 mmol) and 2-(di-tert-butylphosphino)biphenyl (12.0 mg, 0.04 mmol) in a vial.
-
Add toluene (1.0 mL) and stir for 5 minutes to form the catalyst solution.
-
In a separate oven-dried Schlenk tube, add 2-chloro-N-methyl-N-phenylacetamide (183.6 mg, 1.0 mmol).
-
Evacuate and backfill the Schlenk tube with argon.
-
Add toluene (2.0 mL) and triethylamine (0.17 mL, 1.2 mmol) to the Schlenk tube.
-
Add the pre-formed catalyst solution to the Schlenk tube via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by GC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and wash with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (hexanes/ethyl acetate) to yield the oxindole product.
Quantitative Data
The table below presents the yields for the synthesis of various oxindoles using this palladium-catalyzed method.
| Entry | Substrate (α-chloroacetanilide) | Product | Yield (%) |
| 1 | 2-Chloro-N-methyl-N-phenylacetamide | 1-Methyl-1,3-dihydro-2H-indol-2-one | 95 |
| 2 | 2-Chloro-N-(4-methoxyphenyl)-N-methylacetamide | 5-Methoxy-1-methyl-1,3-dihydro-2H-indol-2-one | 92 |
| 3 | 2-Chloro-N-(4-chlorophenyl)-N-methylacetamide | 5-Chloro-1-methyl-1,3-dihydro-2H-indol-2-one | 88 |
| 4 | N-Benzyl-2-chloro-N-phenylacetamide | 1-Benzyl-1,3-dihydro-2H-indol-2-one | 85 |
Reaction Pathway
The catalytic cycle is thought to proceed via oxidative addition of the α-chloroacetanilide to a Pd(0) complex, followed by intramolecular C-H activation and reductive elimination.
Caption: Proposed catalytic cycle for the palladium-catalyzed synthesis of oxindoles.
Visible-Light-Mediated Synthesis of Tetrahydroquinolines
This protocol outlines a green and efficient synthesis of tetrahydroquinolines from N,N-dimethylanilines and maleimides using chlorophyll as a photosensitizer under visible light irradiation.
Experimental Protocol: General Procedure for the Synthesis of 1-Phenyl-5,7-dimethyl-1H-pyrrolo[3,4-f]quinoline-2,4(3H,6H)-dione
Materials:
-
N,N,4-trimethylaniline (0.50 mmol, 2.0 equiv)
-
N-Phenylmaleimide (0.25 mmol, 1.0 equiv)
-
Chlorophyll (from spinach, 1 mol%)
-
Dimethylformamide (DMF) (1.0 mL)
Procedure:
-
To a screw-capped vial, add N,N,4-trimethylaniline (67.6 mg, 0.50 mmol), N-phenylmaleimide (43.3 mg, 0.25 mmol), and chlorophyll (1 mol%).
-
Add DMF (1.0 mL) to the vial.
-
Seal the vial and stir the mixture under an air atmosphere.
-
Irradiate the reaction mixture with a 23 W fluorescent lamp at room temperature for 36 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired tetrahydroquinoline derivative.
Quantitative Data
The following table shows the yields of various tetrahydroquinoline derivatives synthesized using this photoredox method.
| Entry | N,N-Dimethylaniline | Maleimide | Product | Yield (%) |
| 1 | N,N,4-Trimethylaniline | N-Phenylmaleimide | 1-Phenyl-5,7-dimethyl-1H-pyrrolo[3,4-f]quinoline-2,4(3H,6H)-dione | 98 |
| 2 | N,N-Dimethylaniline | N-Phenylmaleimide | 1-Phenyl-5-methyl-1H-pyrrolo[3,4-f]quinoline-2,4(3H,6H)-dione | 92 |
| 3 | 4-Methoxy-N,N-dimethylaniline | N-Phenylmaleimide | 7-Methoxy-1-phenyl-5-methyl-1H-pyrrolo[3,4-f]quinoline-2,4(3H,6H)-dione | 85 |
| 4 | N,N,4-Trimethylaniline | N-(4-Chlorophenyl)maleimide | 1-(4-Chlorophenyl)-5,7-dimethyl-1H-pyrrolo[3,4-f]quinoline-2,4(3H,6H)-dione | 95 |
Reaction Pathway
The reaction is initiated by the photoexcitation of chlorophyll, which then facilitates an electron transfer process, leading to the formation of a radical cation from the aniline derivative, followed by cyclization.
Caption: Simplified mechanism for the visible-light-mediated synthesis of tetrahydroquinolines.
References
- 1. Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines [organic-chemistry.org]
- 2. Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxindole synthesis [organic-chemistry.org]
- 4. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]
- 5. Synthesis of substituted oxindoles from alpha-chloroacetanilides via palladium-catalyzed C[bond]H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Cyano-5-fluorobenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-5-fluorobenzoic acid is a versatile aromatic building block of significant interest in medicinal chemistry. Its unique electronic properties, arising from the presence of both an electron-withdrawing cyano group and a fluorine atom, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. The strategic placement of these functional groups influences the compound's reactivity and allows for its incorporation into complex molecular scaffolds designed to interact with specific biological targets.
This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of key pharmaceutical agents, including negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5) and precursors for novel antibiotics.
Application 1: Synthesis of mGlu5 Negative Allosteric Modulators (NAMs)
The 3-cyano-5-fluorophenyl moiety is a common structural feature in a number of potent and selective mGlu5 negative allosteric modulators.[1][2] These compounds are of therapeutic interest for the treatment of various central nervous system (CNS) disorders, including anxiety, pain, and addiction.[2] this compound serves as a readily available starting material for the synthesis of libraries of N-arylbenzamide derivatives, allowing for the rapid exploration of structure-activity relationships (SAR).[1]
Quantitative Data Summary
The following table summarizes the biological activity of a series of 3-cyano-5-fluoro-N-arylbenzamide derivatives as mGlu5 NAMs. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the mGlu5 receptor activity in a functional cell-based assay.
| Compound ID | Amine Moiety | mGlu5 IC₅₀ (nM) |
| 1 | 2-Aminopyridine | 1800 |
| 7 | 2-Amino-6-methylpyridine | 38 |
| 4 | 2-Aminothiazole | >10000 |
| 8 | 2-Amino-4-methylthiazole | 65 |
| 27 | 3-Chloroaniline | Potent (exact value not specified) |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2010, 20(15), 4390-4.[1]
Experimental Protocol: Synthesis of 3-Cyano-5-fluoro-N-(6-methylpyridin-2-yl)benzamide (Compound 7)
This protocol describes a general one-step procedure for the amide coupling of this compound with a selected amine.
Materials:
-
This compound
-
2-Amino-6-methylpyridine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.05 equivalents) in dichloromethane (CH₂Cl₂) are added 2-amino-6-methylpyridine (1.0 equivalent), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.05 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
The reaction mixture is stirred at room temperature overnight.
-
Upon completion of the reaction (monitored by TLC or LC-MS), water is added to the reaction mixture.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-cyano-5-fluoro-N-(6-methylpyridin-2-yl)benzamide.
Signaling Pathway of mGlu5 Receptor
The metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Its canonical signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
Application 2: Intermediate in the Synthesis of Finafloxacin
A structurally related compound, 2,4-dichloro-3-cyano-5-fluorobenzoic acid, is a key intermediate in the synthesis of Finafloxacin.[3] Finafloxacin is a fluoroquinolone antibiotic approved for the treatment of acute otitis externa.[4] The synthesis of the core quinolone structure of Finafloxacin involves the construction of the bicyclic ring system from precursors derived from substituted benzoic acids.
Synthetic Approach Overview
While the direct precursor to Finafloxacin is not this compound, the synthesis of the crucial 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid intermediate highlights the utility of cyanofluorobenzoic acid derivatives in constructing complex heterocyclic systems.[5][6][7]
The general synthetic strategy involves:
-
Formation of a substituted benzoylacetate: The corresponding acid chloride is reacted with a malonic ester derivative.
-
Reaction with an amine: The resulting intermediate is then treated with an amine, such as cyclopropylamine, to form an enamine.
-
Cyclization: An intramolecular cyclization reaction, often base-catalyzed, leads to the formation of the quinolone ring system.
-
Hydrolysis: Saponification of the ester group yields the final carboxylic acid.
Mechanism of Action of Finafloxacin
Finafloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, finafloxacin leads to the cessation of cellular processes and ultimately bacterial cell death.
References
- 1. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Finafloxacin - Wikipedia [en.wikipedia.org]
- 5. merlionpharma.com [merlionpharma.com]
- 6. merlionpharma.com [merlionpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Overview: MerLion Pharmaceuticals [merlionpharma.com]
- 9. Finafloxacin | C20H19FN4O4 | CID 11567473 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction Mechanisms and Applications of 3-Cyano-5-fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction mechanisms, synthesis, and biological applications of 3-Cyano-5-fluorobenzoic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.
Introduction
This compound is a versatile scaffold in drug discovery. The presence of electron-withdrawing groups, the cyano (-CN) and fluoro (-F) moieties, activates the benzene ring for nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of its derivatives. These derivatives, particularly amides, have shown potential as inhibitors of key signaling proteins in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Key Reaction Mechanisms
The primary reaction mechanism for the derivatization of this compound is Nucleophilic Aromatic Substitution (SNAr) . In this reaction, a nucleophile displaces a leaving group (in this case, often a halogen introduced in a prior step) on the aromatic ring. The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The electron-withdrawing cyano and fluoro groups are crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction.
Another important reaction is the amidation of the carboxylic acid group. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or using coupling agents, followed by reaction with a primary or secondary amine to form the corresponding benzamide.
Applications in Drug Development: Kinase Inhibition
Derivatives of this compound have been investigated as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. A key target is VEGFR-2 , a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][2] By inhibiting VEGFR-2, these compounds can disrupt the tumor blood supply, thereby impeding tumor growth and metastasis.
Quantitative Data: In Vitro Kinase Inhibitory Activity
The following table summarizes representative in vitro inhibitory activities of substituted benzamide derivatives against VEGFR-2. While specific IC50 values for 3-cyano-5-fluorobenzamide derivatives are not widely published, the data for structurally related compounds illustrate the potential of this scaffold.
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference Cell Line |
| Compound 1 | Nicotinamide-based derivative | VEGFR-2 | 60.83 | HCT-116 |
| Compound 2 | Nicotinamide-based derivative | VEGFR-2 | 63.61 | HCT-116 |
| Compound 3 | Nicotinamide-based derivative | VEGFR-2 | 129.30 | HCT-116 |
| Sorafenib (Reference) | Urea-based derivative | VEGFR-2 | 53.65 | HCT-116 |
| Compound 4 | Indolin-2-one derivative | VEGFR-2 | 78 | - |
| Compound 5 | Indolin-2-one derivative | VEGFR-2 | 87 | - |
| Sunitinib (Reference) | Indolin-2-one derivative | VEGFR-2 | 139 | - |
Note: The data presented are for structurally related kinase inhibitors to demonstrate the range of potencies achievable with similar pharmacophores.[3][4]
Experimental Protocols
Protocol 1: Synthesis of N-substituted 3-Cyano-5-fluorobenzamides
This protocol describes a general method for the synthesis of N-substituted 3-cyano-5-fluorobenzamide derivatives via amide bond formation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (catalytic amount)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Acyl Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-cyano-5-fluorobenzoyl chloride.
-
-
Amide Formation:
-
Dissolve the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM in a separate flask under an inert atmosphere and cool to 0 °C.
-
Dissolve the crude 3-cyano-5-fluorobenzoyl chloride in anhydrous DCM and add it dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired N-substituted 3-cyano-5-fluorobenzamide.
-
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of synthesized compounds against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., containing Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ATP
-
Poly(Glu,Tyr) 4:1 substrate
-
Synthesized 3-Cyano-5-fluorobenzamide derivatives (test compounds)
-
Reference inhibitor (e.g., Sorafenib)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each test compound and the reference inhibitor in 100% DMSO.
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. Include a "no inhibitor" control and a "no enzyme" control.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Reaction Workflow: Synthesis of N-substituted 3-Cyano-5-fluorobenzamides
Caption: Workflow for the synthesis of N-substituted 3-cyano-5-fluorobenzamides.
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Experimental Workflow: In Vitro Kinase Assay
Caption: General workflow for an in vitro VEGFR-2 kinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Cyano-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of kinase inhibitors derived from 3-Cyano-5-fluorobenzoic acid. This document offers detailed experimental protocols, data presentation, and visualization of relevant biological pathways to guide researchers in the development of novel therapeutics.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.
This compound is a valuable and versatile building block in medicinal chemistry for the synthesis of targeted kinase inhibitors. The presence of the electron-withdrawing cyano and fluoro groups can significantly influence the physicochemical properties of the final molecule, potentially enhancing binding affinity to the target kinase and improving metabolic stability. The carboxylic acid moiety provides a convenient handle for amide bond formation, a common linkage in many kinase inhibitor scaffolds.
This document will focus on the synthesis of N-aryl-3-cyano-5-fluorobenzamide derivatives as potential kinase inhibitors, outlining a general synthetic approach and providing protocols for the synthesis of a representative hypothetical inhibitor, "CFB-K-Inhibitor-1," which targets the Bruton's tyrosine kinase (BTK) signaling pathway.
Data Presentation
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors that can be synthesized utilizing a benzamide scaffold, illustrating the type of quantitative data essential for evaluating new chemical entities.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Benzamide-Based Kinase Inhibitors
| Kinase Target | Inhibitor (Example) | IC50 (nM) | Reference |
| Bcr-Abl | NS-187 | < 1 | [1] |
| BTK | Ibrutinib | 0.5 | |
| EGFR | Gefitinib | 2-37 | |
| MEK | PD-0325901 | 0.33 |
Table 2: Proliferative IC50 Values for Representative Kinase Inhibitors in Human Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor (Example) | Proliferative IC50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | NS-187 | < 0.01 | [1] |
| Ramos | B-cell lymphoma | Ibrutinib | 0.008 | |
| PC-9 | Non-Small Cell Lung Cancer | Gefitinib | 0.015 | |
| HCT-116 | Colon Cancer | PD-0325901 | 0.001 |
Experimental Protocols
The following protocols describe the synthesis of a hypothetical Bruton's tyrosine kinase (BTK) inhibitor, "CFB-K-Inhibitor-1," starting from this compound. This workflow illustrates a common and effective strategy for synthesizing N-aryl-3-cyano-5-fluorobenzamide derivatives.
Protocol 1: Synthesis of 3-Cyano-5-fluorobenzoyl chloride
This protocol details the conversion of the carboxylic acid to a more reactive acid chloride, a key intermediate for the subsequent amide coupling reaction.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Rotary evaporator
-
Schlenk line or nitrogen/argon inlet
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq.) or oxalyl chloride (1.2 - 1.5 eq.) to the suspension at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure using a rotary evaporator.
-
The resulting crude 3-Cyano-5-fluorobenzoyl chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of CFB-K-Inhibitor-1 (N-(4-phenoxyphenyl)-3-cyano-5-fluorobenzamide)
This protocol describes the amide coupling of the synthesized acid chloride with a selected aniline derivative to form the final kinase inhibitor.
Materials:
-
3-Cyano-5-fluorobenzoyl chloride (from Protocol 1)
-
4-Phenoxyaniline
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 4-phenoxyaniline (1.0 eq.) and triethylamine (1.2 eq.) or pyridine (1.2 eq.) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3-Cyano-5-fluorobenzoyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM or THF and add it dropwise to the aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure CFB-K-Inhibitor-1.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the synthetic workflow and the targeted signaling pathway.
Caption: Synthetic workflow for the preparation of CFB-K-Inhibitor-1.
Caption: The BTK signaling pathway and the inhibitory action of CFB-K-Inhibitor-1.
Mechanism of Action
Kinase inhibitors synthesized from the 3-Cyano-5-fluorobenzamide scaffold, such as the hypothetical CFB-K-Inhibitor-1, are designed to function as ATP-competitive inhibitors. They typically bind to the ATP-binding pocket of the target kinase, in this case, Bruton's tyrosine kinase (BTK). This binding event prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that is crucial for B-cell proliferation, survival, and activation. The cyano and fluoro substituents on the benzamide core can form key interactions within the ATP-binding site, contributing to the potency and selectivity of the inhibitor.
Conclusion
This compound serves as a valuable and strategic starting material for the synthesis of a diverse range of potential kinase inhibitors. The synthetic protocols and conceptual framework presented here for the preparation of N-aryl-3-cyano-5-fluorobenzamide derivatives provide a solid foundation for researchers engaged in the discovery and development of novel targeted therapies. The ability to readily modify the aniline component of the molecule allows for extensive exploration of the structure-activity relationship (SAR), enabling the fine-tuning of inhibitory activity and selectivity against various kinase targets.
References
Application Notes and Protocols: Laboratory Synthesis of 3-Cyano-5-fluorobenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory synthesis of 3-Cyano-5-fluorobenzoic acid and its derivatives. This key intermediate is valuable in the development of pharmaceuticals and other advanced materials due to its unique electronic properties and versatile functional groups. The following sections detail two primary synthetic routes to the parent compound, a protocol for a common derivative, and the characterization data.
Synthesis of this compound
Two principal methods for the synthesis of this compound are the Sandmeyer reaction of 3-amino-5-fluorobenzoic acid and the hydrolysis of methyl 3-cyano-5-fluorobenzoate.
Method 1: Sandmeyer Reaction of 3-Amino-5-fluorobenzoic Acid
This classic transformation in aromatic chemistry allows for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[1][2] The reaction is typically catalyzed by a copper(I) salt.[1][2]
Reaction Scheme:
References
Application Notes and Protocols: Acylation Reactions of 3-Cyano-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the acylation reactions of 3-cyano-5-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocols outlined below are intended for laboratory use by qualified professionals.
Introduction
This compound is a versatile building block in medicinal chemistry. The presence of electron-withdrawing fluorine and cyano groups significantly influences the reactivity of the aromatic ring and the carboxylic acid moiety. Acylation reactions of this molecule are fundamental for creating a diverse range of derivatives, particularly amides, which have shown significant activity as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[1][2] The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity of the resulting compounds, making it a valuable synthon in drug discovery.[1]
This document details two primary types of acylation reactions involving this compound: Amide Bond Formation and Friedel-Crafts Acylation .
Amide Bond Formation
The most prominent application of acylation involving this compound is the formation of amide bonds. This is typically achieved through direct coupling with a primary or secondary amine using a coupling agent, or via a two-step process involving the synthesis of the corresponding acyl chloride. These amide derivatives are of particular interest due to their potential as mGlu5 NAMs for the treatment of various central nervous system (CNS) disorders.[1][2]
Quantitative Data Summary
The following table summarizes representative data for the amide coupling of a structurally similar compound, 3-fluoro-5-iodobenzoic acid, with various amines, providing an expected baseline for reactions with this compound.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-benzyl-3-cyano-5-fluorobenzamide | 12 | ~85 |
| 2 | Aniline | 3-cyano-5-fluoro-N-phenylbenzamide | 18 | ~78 |
| 3 | Morpholine | (3-cyano-5-fluorophenyl)(morpholino)methanone | 12 | ~92 |
| 4 | tert-Butylamine | N-tert-butyl-3-cyano-5-fluorobenzamide | 24 | ~65 |
Note: Yields are highly dependent on the specific amine used and the efficiency of purification.
Experimental Protocols
This protocol describes a one-pot synthesis directly from the carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), HATU (1.1 eq), and the desired amine (1.1 eq).
-
Dissolve the solids in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA or TEA (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This method involves the initial conversion of this compound to its corresponding acyl chloride, followed by reaction with the amine.
Step 1: Synthesis of 3-Cyano-5-fluorobenzoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Suspend the acid in anhydrous toluene or DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-cyano-5-fluorobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Amidation
Materials:
-
Crude 3-cyano-5-fluorobenzoyl chloride
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the amine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Dissolve the crude 3-cyano-5-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Workflow for Amide Synthesis
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto an aromatic ring. In the context of this compound, this reaction is challenging when the benzoic acid itself is the substrate. The carboxylic acid, cyano, and fluoro groups are all electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[3] Furthermore, the carboxylic acid group can react with the Lewis acid catalyst.
However, the acyl chloride, 3-cyano-5-fluorobenzoyl chloride, can be used as an acylating agent to react with other electron-rich aromatic compounds.
General Protocol for Friedel-Crafts Acylation using 3-Cyano-5-fluorobenzoyl Chloride
This protocol describes a general procedure for the acylation of an electron-rich aromatic substrate.
Materials:
-
3-Cyano-5-fluorobenzoyl chloride
-
Electron-rich aromatic compound (e.g., anisole, toluene)
-
Aluminum chloride (AlCl₃) or other Lewis acid
-
Anhydrous Dichloromethane (DCM) or Carbon disulfide (CS₂)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, under an inert atmosphere, suspend anhydrous aluminum chloride (1.1-1.3 eq) in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the electron-rich aromatic compound (1.0 eq) to the suspension.
-
Dissolve 3-cyano-5-fluorobenzoyl chloride (1.0 eq) in the anhydrous solvent and add it dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude aryl ketone by column chromatography or recrystallization.
Application in Drug Development: Targeting the mGlu5 Receptor
Derivatives of this compound, particularly the N-arylbenzamides, have been identified as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[1][4] mGlu5 is a G-protein coupled receptor (GPCR) that is activated by the neurotransmitter glutamate. It is predominantly expressed in the postsynaptic density of neurons and is involved in modulating synaptic plasticity and neuronal excitability.
Dysregulation of mGlu5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, fragile X syndrome, and substance use disorders.[1] NAMs do not compete with the endogenous ligand (glutamate) at the orthosteric binding site but instead bind to an allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand, thereby dampening the cellular response to glutamate.
mGlu5 Signaling Pathway
The canonical signaling pathway for mGlu5 involves its coupling to the Gq/11 G-protein. Activation of mGlu5 by glutamate leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][6] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[5][6] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[5][6] These signaling events ultimately modulate the activity of various downstream effectors, including ion channels and other kinases, leading to changes in neuronal excitability and gene expression.
References
- 1. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu(5): Identification of easily prepared tool compounds with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why Benzoic acid (benzene carboxylic acid) will not undergo Friedel-Craft Reaction? | Organic Chemistry Q&As [curlyarrows.com]
- 4. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyano-5-fluorobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Cyano-5-fluorobenzoic acid, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
Q1: My yield of this compound is consistently low. What are the common causes and how can I improve it?
A1: Low yield is a frequent challenge and can stem from several factors throughout the synthetic process. Here’s a breakdown of potential issues depending on your chosen synthetic route:
-
Route 1: Cyanation of an Aryl Halide (e.g., from 3-Bromo-5-fluorobenzoic acid)
-
Inefficient Catalyst Activity: The palladium or nickel catalyst may be deactivated. Ensure you are using an appropriate ligand, and consider using a pre-catalyst that is activated in situ. The choice of ligand is crucial; for instance, bulky electron-rich phosphine ligands often improve catalytic activity.
-
Poor Choice of Cyanide Source: While traditional reagents like CuCN or NaCN can be effective, they often require high temperatures and can be highly toxic. Consider using less toxic and potentially more reactive sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).
-
Side Reactions: A common side reaction is the reduction of the aryl halide starting material. The presence of additives like NaI can sometimes suppress this side reaction in nickel-catalyzed cyanations.[1]
-
Reaction Conditions: Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation. Reaction temperature and time are also critical parameters to optimize.
-
-
Route 2: Hydrolysis of 3-Fluoro-5-cyano benzonitrile
-
Incomplete Hydrolysis: The hydrolysis of the nitrile to a carboxylic acid can be slow. Ensure you are using a sufficiently strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) and adequate heating.[2]
-
Formation of Amide Intermediate: Partial hydrolysis may lead to the formation of 3-cyano-5-fluorobenzamide. To drive the reaction to completion, you may need to increase the reaction time, temperature, or the concentration of the acid or base.
-
Product Degradation: Prolonged exposure to harsh acidic or basic conditions at high temperatures can lead to degradation of the desired product. Monitor the reaction progress (e.g., by TLC or HPLC) to determine the optimal reaction time.
-
Q2: I am observing significant impurity formation in my final product. What are the likely impurities and how can I minimize them?
A2: Impurity profiles depend heavily on the synthetic route. Here are some common impurities and strategies for their mitigation:
-
Unreacted Starting Material: If you are observing unreacted starting material, consider increasing the reaction time, temperature, or the stoichiometry of a key reagent.
-
Hydrolysis of the Cyano Group to an Amide: As mentioned above, during the hydrolysis of a dinitrile or in the final product work-up, the cyano group can be partially hydrolyzed to an amide. Careful control of pH and temperature during work-up is crucial.
-
Dimerization or Polymerization Products: In some transition-metal-catalyzed reactions, side reactions leading to biaryl formation or other polymeric materials can occur. Optimizing catalyst loading and reaction concentration can help minimize these byproducts.
-
Residual Catalyst: Residual palladium or nickel can contaminate the final product. Effective purification methods, such as column chromatography or recrystallization, are necessary. In some cases, treatment with a metal scavenger can be beneficial.
Q3: The purification of this compound is proving difficult. What are the recommended purification methods?
A3: Purification can be challenging due to the polarity of the molecule. Here are some effective methods:
-
Recrystallization: This is often the most effective method for obtaining highly pure material. A suitable solvent system needs to be identified experimentally. Common choices include ethanol/water mixtures, ethyl acetate/hexane, or toluene.
-
Acid-Base Extraction: As a carboxylic acid, this compound can be purified by dissolving the crude product in a suitable organic solvent and extracting it into a basic aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by acidification (e.g., with 1M HCl) to precipitate the pure product. The precipitate can then be collected by filtration.
-
Column Chromatography: If recrystallization and extraction are insufficient, silica gel column chromatography can be employed. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.
Experimental Protocols
Below are detailed methodologies for key synthetic routes to this compound.
Protocol 1: Palladium-Catalyzed Cyanation of 3-Bromo-5-fluorobenzoic acid
This protocol utilizes a palladium catalyst and potassium hexacyanoferrate(II) as a non-toxic cyanide source.[3][4]
Materials:
-
3-Bromo-5-fluorobenzoic acid
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., Xantphos)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), combine 3-Bromo-5-fluorobenzoic acid (1.0 eq), potassium hexacyanoferrate(II) (0.5 eq), palladium(II) acetate (0.02 eq), the phosphine ligand (0.04 eq), and sodium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Hydrolysis of 3-Cyano-5-fluorobenzonitrile
This protocol outlines the hydrolysis of the nitrile to the carboxylic acid.
Materials:
-
3-Cyano-5-fluorobenzonitrile
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
Ice
Procedure:
-
In a round-bottom flask, carefully add 3-Cyano-5-fluorobenzonitrile (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).
-
Heat the mixture to reflux (typically 100-120 °C) for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound. Note that yields are highly dependent on the specific reaction conditions and scale.
Table 1: Reagent Quantities for Palladium-Catalyzed Cyanation
| Reagent | Molar Equiv. | Typical Amount (for 10 mmol scale) |
| 3-Bromo-5-fluorobenzoic acid | 1.0 | 2.19 g |
| K₄[Fe(CN)₆] | 0.5 | 2.11 g |
| Pd(OAc)₂ | 0.02 | 45 mg |
| Xantphos | 0.04 | 231 mg |
| Na₂CO₃ | 2.0 | 2.12 g |
| DMF | - | 20 mL |
Table 2: Typical Yields for Different Synthetic Routes
| Synthetic Route | Starting Material | Typical Yield Range |
| Palladium-Catalyzed Cyanation | 3-Bromo-5-fluorobenzoic acid | 70-90% |
| Hydrolysis of Nitrile | 3-Cyano-5-fluorobenzonitrile | 85-95% |
Visualizations
Synthesis Pathway
The following diagram illustrates a common two-step synthesis of this compound starting from 3-Bromo-5-fluorobenzonitrile.
Caption: A two-step synthesis of this compound.
Troubleshooting Workflow for Low Yield
This diagram provides a logical workflow for troubleshooting low product yield.
References
Common side reactions in the synthesis of fluorinated aromatics
Welcome to the technical support center for the synthesis of fluorinated aromatics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during key fluorination procedures.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is a widely used method for introducing fluorine into electron-deficient aromatic rings. However, the reaction is highly sensitive to conditions, and several side reactions can diminish yield and complicate purification.
Frequently Asked Questions & Troubleshooting
Q1: My SNAr fluorination reaction has a very low yield or is not working at all. What are the common causes?
A1: Low or no yield in SNAr fluorination typically points to one of four key areas: inactive fluoride source, insufficient substrate activation, poor solvent choice, or inappropriate temperature.
-
Inactive Fluoride Source: Anhydrous fluoride salts like potassium fluoride (KF) and cesium fluoride (CsF) are extremely hygroscopic.[1] Moisture will hydrate the fluoride ion, drastically reducing its nucleophilicity. Ensure your fluoride source has been properly dried (e.g., flame-dried under vacuum or spray-dried) and handled under inert conditions. Consider using a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium chloride) to improve the solubility and reactivity of KF.[1][2]
-
Insufficient Substrate Activation: The SNAr mechanism requires at least one strong electron-withdrawing group (EWG), such as -NO₂, -CN, or -C(O)R, positioned ortho or para to the leaving group. This placement is necessary to stabilize the negative charge in the intermediate Meisenheimer complex. If your substrate is not sufficiently activated, the reaction will be sluggish or fail.
-
Incorrect Solvent: The choice of solvent is critical. Aprotic polar solvents like DMSO, DMF, and sulfolane are required to solvate the cation of the fluoride salt without strongly hydrogen-bonding to the fluoride anion, thus maintaining its high nucleophilicity.
-
Temperature Too Low: While high temperatures can cause decomposition, SNAr reactions often require significant thermal energy to proceed, with temperatures frequently exceeding 130 °C, especially with less reactive substrates or KF.[1]
Q2: I am observing a significant amount of an ether byproduct (Ar-OR) instead of my desired aryl fluoride (Ar-F). Why is this happening?
A2: Ether formation is a common side reaction when using modern, highly soluble fluoride sources that are prepared as adducts with alcohols, such as tetramethylammonium fluoride alcohol adducts (Me₄NF·ROH). The alkoxide (⁻OR) present in equilibrium can be a competing nucleophile, attacking the activated aromatic ring to form an aryl ether. This is particularly problematic as the aryl fluoride product is also an activated electrophile susceptible to substitution.
Troubleshooting Steps:
-
Change the Alcohol Adduct: The size of the alcohol used in the adduct can influence the rate of etherification. Using a bulkier alcohol, such as tert-amyl alcohol (in Me₄NF·t-AmylOH), can sterically hinder the competing etherification reaction.
-
Use a Traditional Fluoride Source: Revert to spray-dried KF or CsF with a phase-transfer catalyst. While these require higher temperatures, they do not introduce a competing alkoxide nucleophile.
-
Optimize Temperature: Lowering the reaction temperature may favor the desired fluorination over the etherification, though this may also decrease the overall reaction rate.
Q3: My starting material is decomposing under the reaction conditions. How can I prevent this?
A3: Decomposition of the substrate or product is often due to excessively high temperatures. Traditional SNAr reactions using KF can require temperatures >130 °C, which many complex molecules cannot tolerate.[1]
Solutions:
-
Use a More Reactive Fluoride Source: Switching from KF to CsF or a soluble source like anhydrous tetramethylammonium fluoride (Me₄NF) can often allow the reaction to proceed at a lower temperature, sometimes even at room temperature for highly activated substrates.[1]
-
Ensure Anhydrous Conditions: The presence of water can lead to hydrolysis of activated aryl halides or the desired product, especially at high temperatures. Rigorously dry all reagents and solvents.
Section 2: The Balz-Schiemann Reaction
This classical method transforms primary aromatic amines into aryl fluorides via the thermal decomposition of an intermediate diazonium tetrafluoroborate salt. While effective, it is prone to specific side reactions and presents significant safety hazards.
Frequently Asked Questions & Troubleshooting
Q1: My Balz-Schiemann reaction is giving a low yield of the aryl fluoride and a significant amount of a colored, insoluble byproduct. What is it?
A1: A common side reaction during the diazotization step, especially under acidic conditions, is the formation of azoarenes (Ar-N=N-Ar). These compounds are often intensely colored and can be difficult to separate from the desired product. Furthermore, if the reaction is run in polar solvents like water or methanol, hydrodediazoniation (replacement of -N₂⁺ with -H) can occur, forming the corresponding arene as a byproduct.[3][4]
Troubleshooting Steps:
-
Strict Temperature Control: The diazotization step must be performed at low temperatures (typically 0–5 °C) to prevent premature decomposition of the diazonium salt and minimize side reactions.
-
Optimize the Solvent: Recent studies have shown that performing the thermal decomposition in low- or non-polar solvents like hexane or chlorobenzene can significantly improve the yield of the aryl fluoride and suppress the formation of the arene byproduct.[3][4] Polar solvents tend to dissociate the diazonium tetrafluoroborate ion pair, interrupting the fluorine transfer and promoting side reactions.[4]
-
Isolate the Diazonium Salt: Ensure the diazonium tetrafluoroborate salt is fully precipitated and washed before the decomposition step to remove impurities that could catalyze side reactions.
Q2: The thermal decomposition of my diazonium salt is very vigorous and seems unsafe. How can I control it?
A2: The thermal decomposition of aryl diazonium salts is highly exothermic and can be explosive, posing a significant safety risk.[5] This is one of the major drawbacks of the traditional Balz-Schiemann reaction.
Safety & Control Measures:
-
Use a Suitable Solvent: Decomposing the salt as a suspension in an inert, high-boiling solvent can help temper the reaction.[5]
-
Perform on Small Scale: Avoid scaling up the reaction without proper safety assessments and equipment (e.g., blast shield).
-
Consider Flow Chemistry: Modern continuous-flow setups allow for the in situ generation and immediate decomposition of the diazonium salt on a small scale at any given moment, which prevents the accumulation of a large quantity of the hazardous intermediate and provides superior temperature control.[5]
-
Photochemical Decomposition: In some cases, decomposition can be induced photochemically at lower temperatures, offering a milder alternative to thermal decomposition.[5][6]
Data Presentation: Solvent Effects on Balz-Schiemann Reaction
The choice of solvent for the thermal decomposition step has a profound impact on the product distribution. Non-polar solvents significantly favor the desired aryl fluoride over the hydrodediazoniation byproduct.
| Entry | Solvent | Aryl Fluoride (Ar-F) Yield (%) | Arene (Ar-H) Yield (%) |
| 1 | Water | 10 | 80 |
| 2 | Methanol | 11 | 78 |
| 3 | Acetonitrile (MeCN) | 18 | 65 |
| 4 | Dimethyl Sulfoxide (DMSO) | 12 | 75 |
| 5 | Toluene | 91 | 5 |
| 6 | Chlorobenzene (PhCl) | 97 | 0 |
| 7 | Hexane | 85 | 0 |
| Data adapted from Huang, X. et al., ACS Omega, 2021. Conditions: Benzenediazonium tetrafluoroborate (1a) heated at 60 °C for 16 h. Yields determined by GC analysis.[3][4] |
Section 3: Palladium-Catalyzed Fluorination
Modern cross-coupling methods, often referred to as Buchwald-Hartwig-type fluorinations, allow for the synthesis of aryl fluorides from aryl halides and triflates under milder conditions than traditional methods. However, these catalytic systems have their own unique side reactions.
Frequently Asked questions & Troubleshooting
Q1: My Pd-catalyzed fluorination is producing a mixture of regioisomers. What is the cause?
A1: The formation of regioisomeric aryl fluorides is a known side reaction in Pd-catalyzed fluorinations, particularly with electron-rich or non-ortho-substituted aryl triflates. This is believed to occur via a competing pathway involving the formation of a palladium-aryne intermediate. Ortho-deprotonation of the Pd(II)-aryl intermediate by the fluoride source (which is basic) can lead to this aryne, which is then trapped by fluoride, resulting in a mixture of isomers.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. Specifically designed biaryl monophosphine ligands can significantly reduce the formation of the aryne intermediate and favor the desired direct C–F reductive elimination pathway.
-
Substrate Choice: This side reaction is substrate-dependent. If possible, modifying the substrate (e.g., introducing an ortho-substituent) can block the deprotonation step and prevent aryne formation.
Q2: I am observing significant hydrodefluorination (Ar-H) or reduction of my starting material (Ar-X → Ar-H). How can I minimize this?
A2: Hydrodefluorination (replacement of a C-F bond with a C-H bond) or simple reduction of the starting material are common problems in transition-metal catalysis.[7] The source of the hydrogen atom can be trace water, the solvent, or additives.
Troubleshooting Steps:
-
Rigorous Inert Conditions: Ensure the reaction is set up under a strictly inert atmosphere (N₂ or Ar) and that all solvents and reagents are anhydrous.
-
Choice of Silane: In protocols that use a silane, the nature of the silane can influence the rate of hydrodefluorination.
-
Catalyst and Ligand System: The catalyst system itself can influence the propensity for reduction. Screening different palladium sources and ligands may identify a system less prone to this side reaction for your specific substrate. For example, certain catalyst systems have been developed to specifically minimize the formation of reduction byproducts.[8][9]
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for SNAr Fluorination using KF and a Phase-Transfer Catalyst
Materials:
-
Activated aryl chloride (e.g., 4-nitrochlorobenzene) (1.0 eq)
-
Potassium Fluoride (KF), spray-dried (2.0 - 3.0 eq)
-
Phase-Transfer Catalyst (e.g., 18-Crown-6 or Tetrabutylammonium Chloride) (0.1 eq)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add spray-dried potassium fluoride and the phase-transfer catalyst.
-
Add anhydrous DMSO via syringe and stir the suspension.
-
Add the activated aryl chloride to the mixture.
-
Heat the reaction mixture to the required temperature (typically 120-180 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Classical Balz-Schiemann Reaction of Aniline
Materials:
-
Aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Fluoroboric Acid (HBF₄, ~50% in H₂O)
-
Ice, water, diethyl ether
Procedure: Step A: Diazotization
-
In a beaker, dissolve aniline in water and concentrated HCl. Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite in cold water.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline solution, keeping the internal temperature below 5 °C. Stir for 15-20 minutes. Step B: Formation of Diazonium Tetrafluoroborate
-
To the cold diazonium salt solution, add cold fluoroboric acid dropwise. A precipitate of benzenediazonium tetrafluoroborate should form.
-
Stir the mixture in the ice bath for 30 minutes.
-
Collect the solid precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold methanol, and finally with cold diethyl ether.
-
Dry the isolated salt carefully in a vacuum desiccator away from light and heat. CAUTION: Diazonium salts can be explosive when dry. Handle with extreme care and behind a blast shield. Step C: Thermal Decomposition
-
Gently heat the dry benzenediazonium tetrafluoroborate salt in a flask equipped with a distillation apparatus. The salt will begin to decompose.
-
The product, fluorobenzene, will distill over as it is formed. Collect the distillate.
-
The collected fluorobenzene can be further purified by washing with a sodium bicarbonate solution, drying over anhydrous CaCl₂, and redistilling.
Protocol 3: Palladium-Catalyzed Fluorination of an Aryl Bromide
Materials:
-
Aryl Bromide (1.0 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a specific Buchwald precatalyst) (1-5 mol%)
-
Phosphine Ligand (e.g., BrettPhos, tBuXPhos) (1.2 - 1.5 eq relative to Pd)
-
Fluoride Source (e.g., CsF or AgF) (1.5 - 2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Standard glassware for Schlenk line or glovebox techniques
Procedure:
-
Inside a nitrogen-filled glovebox, add the palladium precatalyst, phosphine ligand, and fluoride source to an oven-dried reaction vial equipped with a stir bar.
-
Add the aryl bromide followed by the anhydrous solvent.
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated heating block or oil bath set to the desired temperature (typically 80-130 °C).
-
Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by GC-MS or LC-MS if possible by taking aliquots via syringe.
-
After the reaction is complete, cool to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. Purify the resulting crude oil or solid by flash column chromatography.
Section 5: Visualized Workflows and Pathways
Troubleshooting Low Yield in SNAr Fluorination
Balz-Schiemann Main Reaction vs. Side Reaction Pathway
References
- 1. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Balz-Schiemann Reaction [organic-chemistry.org]
- 7. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions for 3-Cyano-5-fluorobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize coupling reactions involving 3-Cyano-5-fluorobenzoic acid.
Understanding the Reactivity of this compound
This compound possesses two strong electron-withdrawing groups (EWG), the cyano (-CN) and fluoro (-F) groups. These EWGs significantly impact the molecule's reactivity:
-
Increased Acidity: The EWGs stabilize the carboxylate anion conjugate base, making the carboxylic acid more acidic than benzoic acid itself.[1][2] This increased acidity is a critical factor in its coupling reactions.
-
Activation of the Aromatic Ring: While the carboxyl group is deactivating, the overall electronic nature of the ring influences its susceptibility to certain coupling reactions.
Section 1: Amide Coupling Reactions
Amide bond formation is a crucial transformation in drug discovery. The high acidity of this compound facilitates its activation.
Frequently Asked Questions (FAQs): Amide Coupling
Q1: Why is a coupling agent required to form an amide bond with this compound? A1: Direct reaction between a carboxylic acid and an amine is generally inefficient because the acidic proton of the carboxylic acid and the basic amine form a non-reactive ammonium carboxylate salt.[3] Coupling agents are necessary to activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine under mild conditions.[3]
Q2: What are the most common coupling reagents for this type of reaction? A2: Several classes of coupling reagents are effective:
-
Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are common choices.[3]
-
Uronium/Aminium Salts: HATU and HBTU are highly efficient reagents known for rapid reaction times and high yields, making them a preferred choice for small-scale synthesis.[4][5]
-
Phosphonium Salts: Reagents like PyBOP are also very effective.[5]
Q3: What is the purpose of additives like HOBt or OxymaPure when using EDC? A3: Additives like 1-Hydroxybenzotriazole (HOBt) are used with carbodiimides to improve efficiency and minimize side reactions. HOBt reacts with the O-acylisourea intermediate to form a more stable active ester.[3] This active ester is less prone to rearrangement (which forms an N-acylurea byproduct) and reacts cleanly with the amine to form the desired amide.[3]
Q4: How can I prevent the formation of the N-acylurea byproduct? A4: The primary strategy is to add a reagent like HOBt to the reaction mixture, which traps the O-acylisourea intermediate.[3] Using a less polar solvent, such as Dichloromethane (DCM), can also help minimize this side reaction.[3]
Troubleshooting Guide: Amide Coupling
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive or degraded coupling agent (e.g., EDC is moisture-sensitive). | Use fresh, high-purity reagents and store them under anhydrous conditions.[3] |
| Insufficient activation of the carboxylic acid. | Ensure the reaction is anhydrous. Consider increasing the amount of coupling reagent and/or additive (e.g., HOBt) to 1.1-1.5 equivalents.[3][5] | |
| Poor nucleophilicity of the amine partner. | Increase the reaction time and/or temperature. Consider using a more potent coupling reagent like HATU.[5] | |
| Hydrolysis of the activated intermediate by moisture. | Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.[5] | |
| Major Byproduct Detected (N-acylurea) | Rearrangement of the O-acylisourea intermediate when using a carbodiimide reagent. | Add HOBt (or a similar additive) to the reaction to form a more stable active ester. Use a less polar solvent like DCM.[3] |
| Difficult Purification / Emulsion during Workup | Formation of emulsions during aqueous extraction. | Add brine (saturated NaCl solution) during the aqueous wash to help break up emulsions.[3] |
| Product is an oil or low-melting solid. | If column chromatography is difficult, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or trituration.[3] |
Optimized Reaction Conditions for Amide Coupling
The following table summarizes common conditions for coupling this compound with a generic amine.
| Coupling Reagent | Additive | Base (eq.) | Solvent | Temp. | Time | Typical Yield |
| EDC·HCl (1.5 eq) | HOBt (1.2 eq) | DIPEA (2.5 eq) | DCM or DMF | 0 °C to RT | 12-24 h | Good-Excellent |
| HATU (1.1 eq) | None | DIPEA (2.5 eq) | DMF | RT | 1-4 h | Excellent |
| PyBOP (1.2 eq) | None | DIPEA (3.0 eq) | DMF or CH₃CN | RT | 2-6 h | Excellent |
Yields are general and can vary based on the specific amine coupling partner.[4]
Experimental Protocol: Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.[5]
-
Slowly add the desired amine coupling partner (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.[4]
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography or recrystallization.
Amide Coupling Workflow
Caption: General experimental workflow for HATU-mediated amide coupling.
Section 2: Esterification Reactions
Esterification is another common transformation for carboxylic acids. Due to the electron-withdrawing nature of the substituents, this compound can be readily esterified.
Frequently Asked Questions (FAQs): Esterification
Q1: What is the simplest method for esterifying this compound? A1: Fischer-Speier esterification is a classic and straightforward method. It involves heating the carboxylic acid with an excess of an alcohol (which also serves as the solvent) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[6]
Q2: Why is a large excess of alcohol used in Fischer esterification? A2: Fischer esterification is an equilibrium-controlled reaction. Using a large excess of the alcohol reactant shifts the equilibrium towards the formation of the ester product, thereby maximizing the yield, in accordance with Le Châtelier's principle.[6]
Q3: Are there alternative methods to Fischer esterification? A3: Yes, alkylation with agents like dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF is a highly efficient alternative, especially for methyl esters.[6] This method often provides higher yields and avoids the use of strong acids.
Troubleshooting Guide: Esterification
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | The reaction has reached equilibrium (Fischer method). | Use a large excess of the alcohol to drive the reaction forward. Alternatively, remove water as it forms using a Dean-Stark apparatus.[6] |
| Insufficient catalyst. | Ensure an adequate amount of acid catalyst is used. For substrates with basic groups, a stoichiometric amount may be needed.[6] | |
| Low Yield | Hydrolysis of the product during workup. | Ensure all aqueous washes are neutral or slightly basic before extraction to prevent hydrolysis of the ester back to the carboxylic acid. |
| Volatility of the ester product. | Be cautious during solvent removal under reduced pressure, especially for low-boiling point esters like methyl or ethyl esters. Use moderate temperatures. |
Experimental Protocol: Fischer Esterification (Methyl Ester)
-
Suspend this compound (1.0 eq) in a large excess of methanol (e.g., 20-40 equivalents).
-
Carefully add concentrated sulfuric acid (H₂SO₄) (e.g., 0.2 eq) dropwise while cooling the flask in an ice bath.
-
Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous NaHCO₃ solution until gas evolution ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude methyl ester.
-
Purify by column chromatography if necessary.
Section 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds. While the carboxylic acid itself is not directly used, derivatives of this compound (e.g., where a halide is present on the ring) are excellent substrates.
Frequently Asked Questions (FAQs): Suzuki Coupling
Q1: Can I perform a Suzuki coupling on a molecule containing the this compound moiety? A1: Yes, but typically not at the carboxylic acid position itself. The reaction is performed between an organohalide (Ar-X) and an organoboron compound (Ar'-B(OR)₂). If your this compound derivative also contains a halide (e.g., bromo, iodo) or triflate group, it can be used as the organohalide partner.
Q2: What is the role of the base in a Suzuki coupling? A2: The base is crucial for the transmetalation step of the catalytic cycle. It activates the organoboron species, facilitating the transfer of the organic group to the palladium center.[7] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[8][9]
Q3: How do the electron-withdrawing groups (-CN, -F) affect the Suzuki reaction? A3: Electron-withdrawing groups on the aryl halide partner can make the oxidative addition step faster, potentially improving reaction efficiency.[10] However, very strong EWGs on the boronic acid partner can sometimes decrease reactivity.[9]
Troubleshooting Guide: Suzuki Coupling
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst. | Ensure the palladium catalyst and phosphine ligand are handled under an inert atmosphere to prevent degradation. |
| Insufficient base strength or solubility. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of solvent can affect base efficacy. | |
| Protodeboronation of the boronic acid. | This is the cleavage of the C-B bond by acidic protons. Use anhydrous conditions and ensure the base is added appropriately. MIDA boronates can be used for sensitive substrates.[8] | |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere (N₂ or Ar).[11] |
| Poor Yield | Incompatible functional groups. | The cyano and carboxylic acid groups are generally tolerated, but some functional groups can interfere. Use a weaker base (e.g., carbonate) for base-sensitive groups.[11] |
Troubleshooting Workflow for Coupling Reactions
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 4: Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds, particularly for synthesizing aryl amines.[12] Similar to the Suzuki coupling, it requires an aryl halide or triflate derivative of the core structure.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: What are the key components of a Buchwald-Hartwig amination reaction? A1: The reaction requires an aryl halide (or triflate), an amine, a palladium catalyst, a suitable phosphine ligand, and a base.[12] The choice of ligand is critical and has evolved through several "generations" to accommodate a wide range of substrates.[12]
Q2: Which bases are typically used? A2: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are commonly employed.[13][14]
Q3: Can the carboxylic acid group interfere with the reaction? A3: Yes, the acidic proton of the carboxylic acid will react with the strong base used in the reaction. It is often necessary to protect the carboxylic acid (e.g., as an ester) before performing the amination or to use additional equivalents of base.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | Inactive catalyst or ligand. | Use a pre-catalyst or ensure in-situ catalyst formation is efficient. Screen different phosphine ligands (e.g., XPhos, RuPhos).[15] |
| Incorrect base. | The base is critical. NaOtBu is often effective, but for some substrates, a different base like Cs₂CO₃ might be better. Screen bases.[14] | |
| Poor solvent choice. | Toluene and dioxane are common solvents. Ensure they are anhydrous and degassed.[14] | |
| Side Reaction: Hydrodehalogenation | Reduction of the aryl halide starting material. | This can occur if the catalytic cycle is inefficient. Try a different ligand or lower the reaction temperature. |
| Side Reaction: Amine Homocoupling | Oxidative coupling of the amine partner. | Ensure the reaction is strictly anaerobic. |
References
- 1. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Polyfunctional Benzoic Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of polyfunctional benzoic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing polyfunctional benzoic acids?
A1: Common methods include the oxidation of substituted alkylbenzenes, carboxylation of Grignard or organolithium reagents, hydrolysis of benzonitriles, and palladium-catalyzed cross-coupling reactions.[1][2] The choice of method depends on the available starting materials and the nature and position of the functional groups on the aromatic ring.
Q2: How do existing functional groups on the aromatic ring influence the synthesis?
A2: Functional groups significantly impact the synthesis strategy. Electron-donating groups (e.g., -OCH₃, -CH₃) activate the ring towards electrophilic substitution but can be sensitive to oxidation. Electron-withdrawing groups (e.g., -NO₂, -CF₃) deactivate the ring and direct incoming electrophiles to the meta position.[3] These groups also influence the acidity of the carboxylic acid.[3] The presence of halogens provides a handle for cross-coupling reactions to introduce additional complexity.[2]
Q3: What is the "ortho effect" and how does it impact the properties of substituted benzoic acids?
A3: The ortho effect refers to the observation that nearly all ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing.[3] This is generally attributed to steric hindrance at the ortho position, which forces the carboxyl group out of the plane of the benzene ring. This disrupts resonance stabilization of the neutral acid, making it easier to deprotonate.
Q4: When should I use a protecting group strategy?
A4: A protecting group strategy is necessary when a functional group on your starting material is incompatible with the reaction conditions required for another transformation. For example, if you are performing a Grignard reaction to install the carboxylic acid, other acidic protons (like phenols or other carboxylic acids) must be protected. Similarly, amino groups may need protection during oxidation or acylation reactions to prevent unwanted side reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during synthesis, providing potential causes and recommended solutions.
Problem 1: Low or No Yield
Q: My reaction yield is significantly lower than expected. What are the common causes?
A: Low yields can stem from several factors, depending on the reaction type.
-
Incomplete Reaction: The reaction may not have reached completion. Consider increasing the reaction time or temperature, or ensure a sufficient molar excess of the key reagent is used.[1] For equilibrium-driven reactions like Fischer esterification, remove byproducts (e.g., water using a Dean-Stark trap) to drive the reaction forward.[4]
-
Reagent Deactivation: Catalysts and reagents can be highly sensitive. For instance, Lewis acids like AlCl₃ used in Friedel-Crafts reactions are extremely sensitive to moisture.[5] Ensure all glassware is oven-dried and reagents are anhydrous.
-
Poor Reagent Quality: Impurities in starting materials can interfere with the reaction.[5] Use freshly purified or high-purity reagents.
-
Side Reactions: The formation of byproducts consumes starting material and reduces the yield of the desired product.[1] (See Problem 2 for more details).
Problem 2: Presence of Impurities and Side Reactions
Q: My final product is difficult to purify due to persistent impurities. What are common side reactions?
A: The nature of the side reactions is highly dependent on the synthetic route.
-
Oxidation of Alkylbenzenes: Incomplete oxidation can leave residual alcohols or aldehydes.[1] Conversely, harsh conditions can cause over-oxidation, leading to the cleavage of the aromatic ring.[1]
-
Friedel-Crafts Acylation: Using poly-alkylated benzenes can lead to mixtures of isomers. The reaction is also susceptible to rearrangement of the alkyl group under certain conditions.
-
Hydrolysis of Intermediates: During workup or purification, ester or amide functionalities on the ring can be partially or fully hydrolyzed back to carboxylic acids or amines, leading to a mixture of products.[6]
-
Incomplete Acetylation/Functionalization: In multi-step syntheses, such as for diatrizoic acid, incomplete acetylation of amino groups is a common source of process-related impurities.[6]
| Byproduct | Potential Cause | Recommended Solution |
| Benzyl Alcohol, Benzaldehyde | Incomplete oxidation, insufficient oxidizing agent or reaction time.[1] | Increase amount of oxidizing agent and/or prolong reaction time.[1] |
| Ring Cleavage Products | Over-oxidation due to harsh conditions (high temp, strong oxidant).[1] | Use milder reaction conditions or a less harsh oxidizing agent.[1] |
| Benzyl Benzoate | Side reaction, particularly in industrial processes.[1] | Optimize catalyst system and reaction parameters. |
Problem 3: Purification Challenges
Q: I'm having trouble purifying my polyfunctional benzoic acid. What are the best practices?
A: Recrystallization is a highly effective method for purifying benzoic acids.[1][7] However, challenges can arise.
-
No Crystals Form: The solution may not be saturated. Reheat the solution to boil off some solvent and allow it to cool again.[8] Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the product.[8]
-
Product "Oils Out": An oil forms instead of solid crystals. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if there are significant impurities depressing the melting point.[8] Select a solvent with a lower boiling point, or add a small amount of additional solvent to the heated mixture and allow it to cool more slowly.[8]
-
Colored Impurities: If the crystals have a persistent color, colored byproducts may be co-crystallizing. During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[8]
-
Low Recovery: Using too much recrystallization solvent will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Experimental Protocols
Protocol 1: General Procedure for Oxidation of a Substituted Toluene
This protocol describes the oxidation of an activated alkylbenzene (e.g., p-nitrotoluene) to the corresponding benzoic acid using potassium permanganate.
Materials:
-
Substituted toluene (1 equivalent)
-
Potassium permanganate (KMnO₄) (approx. 3 equivalents)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Sodium bisulfite (NaHSO₃) or saturated sodium sulfite (Na₂SO₃) solution
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Büchner funnel and filter flask
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted toluene and a dilute aqueous solution of NaOH.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add solid KMnO₄ in portions through the top of the condenser. The purple color of the permanganate should disappear as it is consumed. The addition is exothermic and should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to reflux the mixture until the purple color persists, indicating the reaction is complete (typically 1-3 hours).
-
Cool the reaction mixture to room temperature. Add a small amount of ethanol or a saturated solution of sodium bisulfite to quench any excess KMnO₄, until the purple color is gone and a brown precipitate of manganese dioxide (MnO₂) remains.
-
Filter the mixture by vacuum filtration to remove the MnO₂ precipitate. Wash the precipitate with a small amount of hot water to ensure all product is collected in the filtrate.
-
Transfer the clear filtrate to a beaker and cool it in an ice bath.
-
Slowly acidify the filtrate with concentrated HCl while stirring. The substituted benzoic acid will precipitate out as a solid. Check the pH with litmus paper to ensure it is strongly acidic.
-
Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and allow it to air dry.[9]
-
The crude product can be further purified by recrystallization (see Protocol 2).
Protocol 2: General Procedure for Recrystallization of a Benzoic Acid Derivative
This protocol outlines the purification of a crude benzoic acid derivative using a single-solvent recrystallization method. Water is a common solvent for benzoic acid itself, but other solvents or solvent mixtures may be required depending on the substituents.[7][10]
Materials:
-
Crude benzoic acid derivative
-
Appropriate recrystallization solvent (e.g., water, ethanol, or an ethanol/water mixture)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Büchner funnel, filter flask, and filter paper
-
Glass stirring rod
Procedure:
-
Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry.
-
Heat the flask on a hot plate to bring the solvent to a boil.[10]
-
Add small portions of hot solvent slowly until the solid just completely dissolves. Avoid adding excess solvent, as this will reduce the final yield.[11]
-
(Optional) If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[8]
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Quickly pour the cold crystal slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]
-
Allow the vacuum to pull air through the crystals for several minutes to help them dry. Transfer the purified crystals to a watch glass and let them dry completely.
// Nodes start [label="Substituted Toluene\n(R-C₆H₄-CH₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidant [label="Oxidizing Agent\n(e.g., KMnO₄)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];
intermediate1 [label="Intermediate Alcohol\n(R-C₆H₄-CH₂OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate2 [label="Intermediate Aldehyde\n(R-C₆H₄-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"];
product [label="Desired Product\nPolyfunctional Benzoic Acid\n(R-C₆H₄-COOH)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];
side_reaction1 [label="Incomplete Oxidation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; side_reaction2 [label="Over-oxidation\n(Ring Cleavage)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];
// Edges start -> intermediate1 [label=" Mild\nOxidation"]; oxidant -> intermediate1 [style=invis]; oxidant -> intermediate2 [style=invis]; oxidant -> product [style=invis];
intermediate1 -> intermediate2 [label=" Oxidation"]; intermediate2 -> product [label=" Oxidation"];
{start, intermediate1, intermediate2} -> side_reaction2 [label=" Harsh\nConditions", dir=back, constraint=false, color="#EA4335"];
{intermediate1, intermediate2} -> side_reaction1 [color="#EA4335"];
// Ranks {rank=same; start; oxidant} {rank=same; intermediate1; intermediate2} {rank=same; product; side_reaction1; side_reaction2} } Diagram 3: Synthesis Pathway and Potential Side Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. benchchem.com [benchchem.com]
- 9. chemrj.org [chemrj.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) Reactions
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you optimize your SNAr reactions.
Troubleshooting Guide
This section addresses specific problems you might encounter during your SNAr reactions in a simple question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I am getting a very low yield or no desired product at all. What are the common causes and how can I fix this?
A1: Low or no product yield in an SNAr reaction can stem from several factors. A systematic approach to troubleshooting is often the most effective. Here are the key areas to investigate:
-
Insufficient Activation of the Aromatic Ring: SNAr reactions require the aromatic ring to be electron-deficient. This is typically achieved by having one or more strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1] If your substrate lacks sufficient activation, the reaction will be sluggish or may not proceed at all.
-
Solution: Ensure your substrate has at least one strong EWG (e.g., -NO₂, -CN, -CF₃, -C(O)R) ortho or para to the leaving group. The more EWGs, the faster the reaction, often allowing for milder conditions.[1] For unactivated or poorly activated substrates, consider using a catalyst.
-
-
Poor Leaving Group: The nature of the leaving group significantly impacts the reaction rate. While counterintuitive compared to SN2 reactions, fluoride is often the best leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom being attacked.[2]
-
Solution: If your reaction is sluggish and you are not using a fluoride leaving group, consider if a fluoro-substituted starting material is available. The general trend for halogen leaving groups is F > Cl ≈ Br > I.[2]
-
-
Ineffective Nucleophile: The strength of the nucleophile is a critical factor. Weaker nucleophiles will react more slowly.
-
Solution: If using a weak nucleophile, consider using a stronger base to deprotonate it, thereby increasing its nucleophilicity. Common strong bases include NaH, K₂CO₃, and Et₃N.[3] However, be mindful of potential side reactions with the base.
-
-
Suboptimal Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.
-
Solution: If you are running the reaction at room temperature, gradually increasing the temperature and monitoring the progress by TLC or LC-MS can significantly improve the reaction rate and yield. Some reactions may even require reflux conditions.[2]
-
-
Inappropriate Solvent Choice: The choice of solvent is critical. Polar aprotic solvents are generally preferred as they solvate the cationic counter-ion of the nucleophile, leaving the anionic nucleophile more "naked" and reactive.[2] Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing down the reaction.[2]
Issue 2: Slow Reaction Rate
Q2: My SNAr reaction is proceeding very slowly. How can I speed it up?
A2: A slow reaction rate is a common hurdle. Here are several strategies to accelerate your SNAr reaction:
-
Increase Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate.
-
Use a More Activating Substrate: If possible, switch to a substrate with more or stronger electron-withdrawing groups ortho and para to the leaving group.
-
Optimize the Leaving Group: Fluoride is typically the best leaving group for SNAr reactions.[2]
-
Enhance Nucleophilicity: Use a stronger nucleophile or add a base to increase the nucleophilicity of your reagent.
-
Choose the Right Solvent: Switch to a polar aprotic solvent like DMSO, DMF, or acetonitrile to enhance the reactivity of the nucleophile.[2]
-
Consider Catalysis: For particularly challenging substrates, the use of a catalyst, such as a phase-transfer catalyst or a transition metal complex, may be beneficial.
Issue 3: Formation of Side Products
Q3: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are the common side reactions in SNAr, and how can I minimize them?
A3: The formation of side products is a common challenge. Here are some likely culprits and solutions:
-
Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol) with a strong base, the solvent itself can compete with your intended nucleophile.[2]
-
Solution: It's generally best to use a non-reactive, polar aprotic solvent.[2]
-
-
Di-substitution: If your aromatic substrate has more than one leaving group, you might be getting double substitution.
-
Solution: To favor mono-substitution, you can use a stoichiometric amount of the nucleophile and carefully control the reaction time and temperature.
-
-
Hydrolysis of the Product or Starting Material: In the presence of water and base, some functional groups on your aromatic ring or nucleophile may be susceptible to hydrolysis.
-
Solution: Ensure your reagents and solvent are dry, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side Reactions of the Nucleophile: Some nucleophiles, particularly those with multiple reactive sites, can undergo side reactions. For example, primary and secondary amines can react with a base.
-
Solution: Carefully choose your base and reaction conditions to minimize side reactions of the nucleophile. Protecting sensitive functional groups may be necessary.
-
Frequently Asked Questions (FAQs)
Q4: What is the role of electron-withdrawing groups (EWGs) in SNAr reactions?
A4: Electron-withdrawing groups are crucial for activating the aromatic ring towards nucleophilic attack. They do this by withdrawing electron density from the ring, making the carbon atom attached to the leaving group more electrophilic and stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.[1] For effective stabilization, the EWGs must be located at the ortho and/or para positions relative to the leaving group.[1]
Q5: Why is fluoride a good leaving group in SNAr reactions, contrary to what is observed in SN1 and SN2 reactions?
A5: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex, not the departure of the leaving group.[4] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[2] This effect on the first step outweighs its poor leaving group ability in the second, faster step.[2]
Q6: How can I monitor the progress of my SNAr reaction?
A6: The most common method for monitoring SNAr reactions is Thin Layer Chromatography (TLC).[2] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.[2] Other techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.[2]
Q7: What is a Meisenheimer complex, and can it be observed?
A7: A Meisenheimer complex is the negatively charged, resonance-stabilized intermediate formed when a nucleophile attacks an electron-poor aromatic ring in an SNAr reaction.[2] In many cases, these intermediates are transient and not directly observable. However, in reactions with highly activated aromatic systems and strong nucleophiles, the Meisenheimer complex can be stable enough to be detected and characterized by spectroscopic methods, such as NMR and UV-Vis spectroscopy.[2] The formation of a colored solution during the reaction can sometimes be an indication of the presence of a Meisenheimer complex.[2]
Quantitative Data
The efficiency of SNAr reactions is highly dependent on the choice of leaving group and solvent. The following tables provide a summary of the relative reactivity based on these factors.
Table 1: Relative Reactivity of Leaving Groups in SNAr Reactions
| Leaving Group | Relative Rate |
| F | 3300 |
| Cl | 4.5 |
| Br | 2.7 |
| I | 1 |
Data is for the reaction of piperidine with 2,4-dinitrophenyl halides in methanol.[2]
Table 2: Effect of Solvent on SNAr Reaction Rate
| Solvent | Dielectric Constant (ε) | Relative Rate | Solvent Type |
| Methanol | 33 | 1 | Protic |
| Water | 78 | 7 | Protic |
| DMSO | 49 | 1,300 | Aprotic |
| DMF | 37 | 2,800 | Aprotic |
| Acetonitrile | 38 | 5,000 | Aprotic |
Data is for the SN2 reaction of n-butyl bromide with azide, which illustrates the general trend for nucleophilic substitution reactions.
Experimental Protocols
General Protocol for SNAr Reaction of 2,4-Dinitrochlorobenzene with an Amine
This protocol provides a general procedure for the reaction of 2,4-dinitrochlorobenzene with an amine nucleophile.
Materials:
-
2,4-Dinitrochlorobenzene
-
Amine nucleophile (e.g., aniline or a substituted aniline)
-
Base (e.g., K₂CO₃ or Et₃N)
-
Solvent (e.g., DMF or DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dinitrochlorobenzene (1.0 eq) in the chosen solvent (e.g., DMF or DMSO).
-
Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the base (2.0 eq).[3]
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-100 °C.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC, observing the disappearance of the 2,4-dinitrochlorobenzene spot.[3]
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).[3]
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.[3]
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel.[3]
Visualizations
Caption: Key factors influencing the reactivity of SNAr reactions.
Caption: General experimental workflow for an SNAr reaction.
References
Technical Support Center: Minimizing Byproduct Formation in Sandmeyer Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and minimizing byproduct formation in Sandmeyer reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Sandmeyer reaction?
The three most prevalent byproducts in Sandmeyer reactions are phenols, biaryl compounds, and azo compounds.[1] Phenol formation is a result of the diazonium salt reacting with water, which is more likely at elevated temperatures.[1] Biaryl compounds are formed through the coupling of two aryl radical intermediates.[1][2] Azo compounds can be produced if the diazonium salt couples with the starting amine or another electron-rich aromatic compound present in the reaction mixture.[1]
Q2: How does temperature control affect byproduct formation?
Temperature is a critical parameter in the Sandmeyer reaction. The initial diazotization step should be carried out at low temperatures, typically between 0-5°C, to prevent the unstable diazonium salt from decomposing.[1] Decomposition at higher temperatures is a primary route to the formation of phenol byproducts.[1] While the subsequent reaction with the copper(I) salt may sometimes require gentle warming, careful temperature control is essential to minimize side reactions.[1]
Q3: What is the role of the copper(I) catalyst, and can I use other catalysts?
The copper(I) salt (e.g., CuCl, CuBr, CuCN) is a crucial catalyst that facilitates the transfer of a halide or pseudohalide to the aryl radical intermediate.[1] While copper(I) is the most common and effective catalyst for many Sandmeyer reactions, other transition metals have been explored.[1] It is important to note that for the formation of aryl iodides, a copper catalyst is often not necessary, and potassium iodide can be used directly.[1]
Q4: My reaction is producing a significant amount of dark, tar-like material. What is the cause?
The formation of dark, polymeric, or tar-like substances often indicates the decomposition of the diazonium salt and subsequent uncontrolled radical side reactions. This is typically caused by elevated temperatures, the presence of impurities, or an incorrect reaction pH.
Q5: How can I confirm that the initial diazotization step is complete?
A simple and effective method to monitor the completion of the diazotization is to use starch-iodide paper. The presence of excess nitrous acid, which is required to ensure all the primary aromatic amine has been consumed, will turn the paper blue. A persistent blue color indicates that the diazotization is complete.
Troubleshooting Guide
This guide addresses specific issues that may arise during your Sandmeyer reaction and provides actionable steps to resolve them.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Incomplete diazotization of the starting aniline. | - Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. - Use starch-iodide paper to confirm the presence of excess nitrous acid at the end of the diazotization step. - Use at least one equivalent of sodium nitrite and a sufficient excess of acid. |
| Premature decomposition of the aryl diazonium salt. | - Maintain a low temperature (0-5°C) throughout the diazotization and subsequent handling of the diazonium salt. - Use the diazonium salt immediately after its formation; do not store it. | |
| Inactive copper(I) catalyst. | - Use freshly prepared or high-quality commercial copper(I) salts. Copper(I) salts can oxidize over time. - Ensure the correct copper(I) halide is used for the desired transformation (e.g., CuCl for chlorination). | |
| High Phenol Byproduct Formation | Reaction temperature is too high. | - Strictly maintain the diazotization temperature between 0-5°C. - Control the temperature during the addition of the diazonium salt to the copper catalyst solution. |
| Presence of excess water. | - While the reaction is typically run in aqueous acid, ensure that the workup procedure effectively removes water-soluble phenols. An alkaline wash can be used to extract acidic phenols. | |
| Significant Biaryl Byproduct Formation | High concentration of aryl radical intermediates. | - Use a more dilute solution of the diazonium salt. - Ensure efficient and vigorous stirring to promote the reaction of the aryl radical with the copper(II) halide.[1] |
| Formation of Azo Dyes (colored byproducts) | Insufficient acidity of the reaction mixture. | - Ensure a sufficient excess of acid (typically 2.5-3 equivalents) is used during the diazotization step to prevent the diazonium salt from coupling with unreacted aniline. |
Quantitative Data on Byproduct Formation
While precise quantitative data can be highly dependent on the specific substrate and reaction conditions, the following table summarizes the general trends in byproduct formation based on key reaction parameters.
| Parameter | Condition | Phenol Formation | Biaryl Formation | Azo Dye Formation |
| Temperature | Low (0-5°C) | Low | Moderate | Low |
| High (>10°C) | High | Moderate | Low | |
| Catalyst Concentration (Cu(I)) | Low | Low | Potentially Higher | Low |
| High | Low | Potentially Lower | Low | |
| Acidity (pH) | High (Low pH) | Low | Low | Low |
| Low (Higher pH) | Low | Low | High | |
| Diazonium Salt Concentration | Dilute | Low | Low | Low |
| Concentrated | Low | High | Low |
Key Experimental Protocols
Below are detailed methodologies for common Sandmeyer reactions.
Protocol 1: Sandmeyer Chlorination of an Aromatic Amine
Materials:
-
Primary aromatic amine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Starch-iodide paper
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a flask, dissolve the primary aromatic amine in an aqueous solution of hydrochloric acid (approximately 2.5-3 equivalents).
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 15-30 minutes.
-
Confirm the presence of excess nitrous acid using starch-iodide paper (the paper should turn blue).
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from step 1 to the copper(I) chloride solution with vigorous stirring. The rate of addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases. Some reactions may require gentle heating (e.g., 50-60°C) to ensure completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as distillation or column chromatography.
-
Protocol 2: Sandmeyer Bromination of an Aromatic Amine
This protocol is very similar to the chlorination protocol, with the following modifications:
-
Acid: Use hydrobromic acid (HBr) instead of hydrochloric acid for the diazotization.
-
Catalyst: Use copper(I) bromide (CuBr) dissolved in HBr as the catalyst solution.
Protocol 3: Sandmeyer Cyanation of an Aromatic Amine
This protocol introduces a cyano group onto the aromatic ring:
-
Catalyst: Use copper(I) cyanide (CuCN). Due to the high toxicity of cyanide compounds, this reaction must be performed with extreme caution in a well-ventilated fume hood, and all waste must be quenched and disposed of properly.
-
Reaction Conditions: The reaction with CuCN is often carried out at or slightly above room temperature after the initial addition of the diazonium salt.
Visualizations
Byproduct Formation Pathways
The following diagram illustrates the key decision points and resulting pathways that can lead to either the desired product or common byproducts in a Sandmeyer reaction.
Caption: Pathways to product and byproduct formation.
Experimental Workflow
This diagram outlines the general experimental workflow for a successful Sandmeyer reaction.
Caption: General experimental workflow for the Sandmeyer reaction.
References
Technical Support Center: Grignard Reactions with Cyano Groups
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing Grignard reactions with cyano-containing compounds.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with a nitrile is resulting in a low yield of the desired ketone. What are the common causes and how can I improve the yield?
A1: Low yields in Grignard reactions with nitriles are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is essential.
Primary Causes for Low Yield:
-
Poor Quality of Grignard Reagent: The Grignard reagent may not have formed efficiently or may have degraded. This can be due to:
-
Inactive Magnesium: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide.
-
Presence of Moisture: Grignard reagents are highly sensitive to protic sources, including water. Even trace amounts in glassware or solvents will quench the reagent.
-
Impure Alkyl/Aryl Halide: The starting halide may contain impurities that interfere with reagent formation.
-
-
Side Reactions: Several side reactions can compete with the desired ketone formation:
-
Enolization of the Nitrile: If the nitrile has acidic α-protons, the Grignard reagent can act as a base, deprotonating the nitrile and forming an enolate. This is more prevalent with sterically hindered Grignard reagents.
-
Double Addition: Although less common with nitriles compared to esters, a second equivalent of the Grignard reagent can potentially add to the intermediate imine, leading to a tertiary carbinamine after hydrolysis.[1]
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl/aryl halide, leading to a homocoupled byproduct (R-R).
-
-
Inefficient Hydrolysis: The intermediate imine (or its magnesium salt) must be effectively hydrolyzed to the ketone. Incomplete or improper hydrolysis can lead to the isolation of the imine or other byproducts.
Strategies for Yield Improvement:
-
Optimize Grignard Reagent Formation:
-
Activate Magnesium: Activate the magnesium turnings prior to use. Common methods include grinding the turnings to expose a fresh surface, or using chemical activators like iodine or 1,2-dibromoethane.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware by flame-drying under vacuum or oven-drying. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Optimize Reaction Conditions:
-
Solvent Choice: While ethers like diethyl ether and tetrahydrofuran (THF) are standard, using a co-solvent like benzene or toluene has been reported to improve yields.[2]
-
Temperature Control: The addition of the Grignard reagent to the nitrile is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. The reaction may then be allowed to warm to room temperature or gently refluxed to ensure completion.
-
Stoichiometry: Using a slight excess of the Grignard reagent (e.g., 1.1-1.5 equivalents) can help to drive the reaction to completion. However, a large excess may promote side reactions.
-
-
Optimize Work-up Procedure:
-
Hydrolysis Conditions: The hydrolysis of the intermediate imine is typically carried out with aqueous acid (e.g., dilute HCl or H₂SO₄).[1] The concentration and temperature of the acid can be optimized to ensure complete conversion to the ketone without causing degradation of the product.
-
Q2: I am observing the formation of a primary amine as a side product. Why is this happening and how can I prevent it?
A2: The formation of a primary amine (R-NH₂) is a known side reaction in Grignard reactions with nitriles. This occurs when the intermediate imine is reduced. The use of excess Grignard reagent can sometimes lead to the formation of primary amines. To minimize this, it is advisable to use a stoichiometric amount or only a slight excess of the Grignard reagent.
Q3: My nitrile starting material has other functional groups. How can I prevent the Grignard reagent from reacting with them?
A3: Grignard reagents are strong nucleophiles and bases, and will react with a variety of functional groups, particularly those with acidic protons (e.g., alcohols, carboxylic acids, primary and secondary amines) or electrophilic carbons (e.g., esters, aldehydes, ketones). If your nitrile-containing starting material has such functional groups, they must be protected prior to the Grignard reaction.
Common Protecting Group Strategies:
| Functional Group to Protect | Protecting Group | Protection Reagent | Deprotection Conditions |
| Alcohol (-OH) | Silyl Ether (e.g., TBDMS) | TBDMS-Cl, Imidazole | TBAF or mild acid |
| Aldehyde/Ketone (C=O) | Acetal/Ketal | Ethylene glycol, acid catalyst | Aqueous acid |
| Carboxylic Acid (-COOH) | Ester (e.g., Methyl ester) | Methanol, acid catalyst | Saponification (e.g., NaOH), then acidification |
Q4: The Grignard reaction with my aliphatic nitrile is giving a much lower yield compared to an aromatic nitrile. Why is this and what can I do?
A4: Aliphatic nitriles can be more challenging substrates for Grignard reactions compared to their aromatic counterparts. This is often due to the presence of acidic α-protons. The Grignard reagent can act as a base and deprotonate the α-carbon, leading to the formation of an enolate and quenching of the Grignard reagent. This side reaction is more significant with sterically hindered Grignard reagents.
Strategies for Aliphatic Nitriles:
-
Use a less sterically hindered Grignard reagent if possible.
-
Employ inverse addition: Add the nitrile solution slowly to the Grignard reagent at low temperature. This keeps the concentration of the deprotonatable nitrile low.
-
Consider the use of a catalyst: Certain catalysts, such as copper(I) salts, have been shown to facilitate the addition of Grignard reagents to nitriles, potentially improving yields with challenging substrates.[3]
Data Presentation
Table 1: Effect of Solvent on Ketone Yield in the Reaction of Benzylmagnesium Chloride with Acetonitrile
| Solvent | Molar Ratio (Grignard:Nitrile) | Ketone Yield (%) |
| Diethyl Ether | 1.2 : 1 | 20 |
| Diethyl Ether | 2.0 : 1 | 29 |
| Benzene | 1.2 : 1 | 40 |
| Benzene | 2.0 : 1 | 48 |
Data summarized from a study by Bombard et al., which indicates that using benzene as a solvent can lead to significantly higher yields of the corresponding ketone compared to diethyl ether at ambient temperature.
Table 2: Influence of Grignard Reagent Structure on the Hydroboration of Benzonitrile (Illustrative for Reactivity Trends)
| Grignard Reagent | Conversion (%) |
| MeMgCl | 99 |
| MeMgBr | 58 |
| MeMgI | 57 |
| n-BuMgCl | 94 |
| i-PrMgCl | >99 |
| t-BuMgCl | >99 |
| PhMgCl | 92 |
| PhMgBr | 70 |
This table, adapted from a study on hydroboration, illustrates the varying reactivity of different Grignard reagents, which can be a contributing factor to reaction success and yield in additions to nitriles.[4]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Ketone from a Nitrile using a Grignard Reagent
This protocol provides a general method for the reaction of a Grignard reagent with a nitrile to synthesize a ketone. Note: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere before use. All solvents must be anhydrous.
1. Preparation of the Grignard Reagent (e.g., Ethylmagnesium Bromide):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of anhydrous diethyl ether or THF to just cover the magnesium.
-
In the dropping funnel, place a solution of the corresponding alkyl or aryl halide (1.0 equivalent) in anhydrous ether or THF.
-
Add a small amount of the halide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with the Nitrile:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of the nitrile (1.0 equivalent) in anhydrous ether or THF in a separate dropping funnel.
-
Add the nitrile solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Hydrolysis:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step is exothermic and may cause vigorous gas evolution.
-
Continue adding the aqueous solution until two clear layers are formed.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude ketone can be purified by distillation or column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low ketone yield in Grignard reactions with nitriles.
References
Technical Support Center: Efficient Catalyst Selection for Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions.
General Troubleshooting and FAQs
Q1: My cross-coupling reaction shows low or no conversion. What are the initial checks I should perform?
A1: When facing low or no conversion, a systematic check of your reaction components and setup is crucial. Here are the primary factors to investigate:
-
Reagent Quality: Ensure the purity and stability of your starting materials, especially the organoboron compounds in Suzuki reactions, which can undergo protodeboronation.[1][2] The purity of amines is also critical in Buchwald-Hartwig aminations, as trace impurities can lead to reaction failure.[3]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, particularly with exposure to air.[1] Ensure they have been stored correctly under an inert atmosphere. The formation of palladium black is a common indicator of catalyst decomposition.[2]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1][2] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[4]
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen and water can deactivate the catalyst.[1][5] The choice and purity of the base are also critical for reaction success.[2][4]
-
Temperature: The reaction temperature may be suboptimal. Some reactions require higher temperatures to proceed, but excessive heat can lead to catalyst degradation.[1][5]
Q2: I'm observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black indicates the precipitation of palladium metal, which is a sign of catalyst decomposition and deactivation.[2] This can be caused by several factors:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) species. Thoroughly degassing the solvent and maintaining a positive inert gas pressure is essential.[2]
-
High Temperatures: Elevated temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Inappropriate Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are crucial for stabilizing the Pd(0) catalytic species and preventing aggregation.[2]
Q3: How do I choose the appropriate ligand for my coupling reaction?
A3: Ligand selection is critical and depends on the specific coupling reaction and substrates.
-
Buchwald-Hartwig Amination: The choice of ligand is largely determined by the class of the amine nucleophile (aliphatic, aryl, heteroaryl, etc.).[3] Bulky, electron-rich biaryl phosphine ligands are generally preferred.[6]
-
Suzuki-Miyaura Coupling: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the catalytic cycle.[2]
-
Heck Coupling: For terminal substitution, monodentate ligands are typically used, while chelating bidentate ligands favor internal substitution.[1]
-
Sonogashira Coupling: The steric bulk of the phosphine ligand is a key factor. Higher steric bulk on the arylacetylene and lower bulk on the phosphine ligand can promote a more efficient reaction.
Q4: What are common side reactions in Suzuki-Miyaura coupling and how can I minimize them?
A4: Common side reactions include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be minimized by using anhydrous reagents and solvents or by using more stable boronic esters (e.g., pinacol esters).[4][5]
-
Homocoupling: The coupling of two boronic acid molecules. This is often caused by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst.[5]
Reaction-Specific Troubleshooting
Suzuki-Miyaura Coupling
Q5: My Suzuki coupling with an electron-deficient boronic acid is giving a low yield. What should I check?
A5: Electron-deficient boronic acids are particularly susceptible to protodeboronation.[1] Ensure you are using fresh, high-purity reagents. Consider converting the boronic acid to a more stable pinacol ester. Also, check the reactivity of your aryl halide partner; the general trend is I > Br > OTf >> Cl.[1] For less reactive halides like chlorides, a more active catalyst system may be required.
Heck Coupling
Q6: I am having trouble with a Heck reaction involving a vinyl chloride. What are the key parameters to optimize?
A6: Vinyl chlorides are challenging substrates for Heck reactions due to the difficulty of the oxidative addition step.[1] Elevated temperatures (100-140 °C) are often necessary. The choice of base and solvent is also critical. Polar aprotic solvents like DMAc or NMP are often good choices.[1]
Buchwald-Hartwig Amination
Q7: My Buchwald-Hartwig amination is not working well. What factors should I consider?
A7: The success of a Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. The class of amine nucleophile is a primary determinant for ligand selection.[3] For challenging substrates, screening different combinations of bulky, electron-rich phosphine ligands and strong, non-nucleophilic bases is often necessary.
Data Presentation: Comparative Performance of Catalysts and Reagents
The following tables summarize quantitative data on the effect of different reaction components on the yield of various coupling reactions. Note: The data is compiled from various sources and should be used as a guide for optimization rather than a direct comparison due to variations in experimental conditions.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 95 | 5 | [7] |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ | Toluene | 100 | 8 | 92 | 2 | [7] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | 60 | 6 | 98 | 1 | [7] |
| Pd/C (3%) | None | K₂CO₃ | H₂O | 100 | 1 | 99 | 3 | [8] |
Table 2: Effect of Base and Solvent on Heck Reaction Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref |
| Et₃N | Water | 100 | 4 | 95 | [9] |
| KOH | Water | 100 | 4 | 91 | [9] |
| Et₃N | DMF | 130 | 4 | 99 | [9] |
| K₂CO₃ | Cyrene | 150 | 1 | 86 | [10] |
| Na₂CO₃ | DMA | 50 | 1 | 99.87 | [11] |
Table 3: Comparison of Buchwald Ligand Performance in C-N Coupling (Reaction: 4-chlorotoluene with morpholine)
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94 | [6] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88* | [6] |
*Yield range reported for the coupling of aryl bromides with morpholine derivatives.
Table 4: Optimization of Sonogashira Coupling Conditions (Reaction: Iodobenzene with Phenylacetylene)
| Catalyst Loading (mol%) | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Ref |
| 5 | TMP (2) | RT | 0.5 | 96 | [12] |
| 2.5 | TMP (2) | RT | 1.5 | 100 | [12] |
| 1 | TMP (2) | RT | 18 | 100 | [12] |
| 0.5 | TMP (2) | 60 | 0.5 | 80 | [12] |
| 0.25 | Et₃N (5) | 50 | - | ~100 | [13] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and should be optimized for specific substrates.[4]
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.[7]
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add the degassed solvent via syringe.[4]
-
Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring for the specified time (e.g., 4-24 hours).[4]
-
Monitoring: The reaction progress can be monitored by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[4]
Protocol for Troubleshooting a Low-Yielding Heck Reaction
This protocol outlines a systematic approach to optimizing a Heck reaction with low yield.[1]
-
Initial Reaction Re-evaluation:
-
Confirm the purity of all reagents: aryl halide, alkene, base, and solvent.
-
Verify the activity of the palladium catalyst and ligand.
-
Ensure the reaction was performed under a strictly inert atmosphere.
-
-
Temperature Optimization:
-
If the initial reaction was run at a moderate temperature, incrementally increase the temperature (e.g., in 20 °C intervals) to a maximum appropriate for the solvent (e.g., 140 °C for DMAc).[1]
-
-
Base and Solvent Screening:
-
Set up parallel reactions to screen different bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) and polar aprotic solvents (e.g., DMF, DMAc, NMP).[1]
-
-
Ligand Screening:
-
If the initial ligand is not effective, screen a panel of alternative ligands. For example, if a monodentate phosphine was used, try a bidentate ligand or an N-heterocyclic carbene (NHC) ligand.
-
-
Catalyst Loading:
-
If conversion is still low, consider increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DSpace [repository.kaust.edu.sa]
Technical Support Center: Anhydrous Amide Bond Formation
Welcome to the technical support center for amide bond formation under anhydrous conditions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during amide coupling reactions.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments.
Question 1: My amide coupling reaction is resulting in low or no yield. What are the common causes?
Answer:
Low or no product yield in an amide coupling reaction can stem from several factors. The most common issues are related to the reactants, reagents, or reaction conditions.[1][2] Key areas to investigate include:
-
Presence of Water: Moisture is a primary cause of low yield as it can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation.[1] It is critical to use anhydrous solvents and reagents.
-
Incomplete Carboxylic Acid Activation: The reaction requires the carboxylic acid to be activated by a coupling reagent. If the reagent is inactive, used in insufficient amounts, or not suitable for the specific substrate, activation will be incomplete.[1]
-
Amine Deactivation: The amine nucleophilicity can be compromised. This can happen through protonation by the carboxylic acid, forming a non-nucleophilic ammonium salt.[1]
-
Steric Hindrance: Bulky chemical groups on either the carboxylic acid or the amine can physically impede the reaction, leading to slow or incomplete coupling.[1][3]
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent choice, or the base used can significantly affect the reaction's success.[1]
Question 2: How can I ensure my reaction conditions are sufficiently anhydrous?
Answer:
Maintaining anhydrous conditions is crucial for successful amide bond formation. Here are key steps to minimize water content:
-
Solvent Drying: Use freshly opened bottles of anhydrous solvents or dry them using established laboratory procedures.[2] Common drying agents include molecular sieves, calcium hydride, or distillation from sodium/benzophenone.
-
Reagent Handling: Use fresh coupling reagents, as they can be hygroscopic and degrade upon exposure to moisture. Store them in a desiccator.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
Question 3: I am observing significant side reactions, including racemization. How can these be minimized?
Answer:
Side reactions can be a significant issue, especially when working with chiral molecules.
-
Racemization: This is a common problem when coupling amino acids. To suppress racemization, consider adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[1] Running the reaction at a lower temperature can also be beneficial.
-
Other Side Reactions: The choice of coupling reagent can influence the formation of side products. For instance, carbodiimides can sometimes lead to the formation of N-acylurea byproducts. Using phosphonium or aminium/uronium salt-based reagents may be a cleaner alternative.
Data on Solvent Drying
The level of dryness required can depend on the sensitivity of the specific reagents used. The following table summarizes the approximate water content in common solvents after treatment with various drying agents.
| Solvent | Drying Agent | Water Content (ppm) |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves (48h) | <10 |
| Tetrahydrofuran (THF) | Reflux over Na/Benzophenone | ~43 |
| Dichloromethane (DCM) | Reflux over CaH₂ | ~13 |
| Methanol | 3Å Molecular Sieves (5 days, 20% m/v) | ~10 |
| Methanol | Mg/I₂ | 54 |
| Methanol | KOH | 33 |
Data compiled from various sources on solvent drying.[4]
Experimental Protocols
Below are detailed methodologies for common amide bond formation reactions under anhydrous conditions.
Protocol 1: General Amide Coupling using HATU
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress using an appropriate technique like TLC or LC-MS.
-
Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.[1][2]
Protocol 2: Amide Coupling for Sterically Hindered Substrates via Acyl Fluoride
For sterically hindered or electron-deficient amines where standard methods may fail, an in-situ acyl fluoride formation protocol can be effective.[5][6]
-
In a flame-dried flask under an inert atmosphere, dissolve the sterically hindered carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add a fluorinating agent such as TFFH or BTFFH (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
In a separate flask, prepare a solution of the amine.
-
Add the solution containing the in-situ generated acyl fluoride to the amine solution.
-
The reaction may require elevated temperatures (e.g., 80°C) and longer reaction times (12-24 hours) for challenging substrates.
-
Monitor the reaction for completeness by TLC or LC-MS before proceeding with standard aqueous work-up and purification.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 3-Cyano-5-fluorobenzoic Acid
For researchers, scientists, and professionals in drug development, the thorough characterization of chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3-Cyano-5-fluorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of analytical methods for its characterization, complete with experimental protocols and performance data to aid in method selection and implementation.
Physicochemical Properties
This compound is a white to off-white solid with a molecular formula of C₈H₄FNO₂ and a molecular weight of 165.12 g/mol .[1][2][3] Its structure, featuring a carboxylic acid, a nitrile group, and a fluorine atom on the benzene ring, dictates the choice of analytical techniques for its characterization. A key physical property is its melting point, which is reported to be in the range of 172-173°C.[1][3]
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are essential for determining the purity of this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is a suitable approach for purity assessment and quantification.
Table 1: Comparison of Chromatographic Methods for this compound Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Typical Column | C18 (Reversed-Phase) | DB-5MS or equivalent |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with acid modifier (e.g., formic acid) | Helium |
| Detection | UV-Vis (typically at 254 nm) | Mass Spectrometry (MS) |
| Sample Preparation | Dissolution in a suitable solvent (e.g., Acetonitrile/Water) | Derivatization (e.g., methylation) often required |
| Limit of Quantification (LOQ) | Typically in the low µg/mL range | Can reach ng/L levels with appropriate sample preparation[4][5][6] |
| Linearity (R²) | > 0.999[4] | Typically > 0.99 |
| Recovery (%) | 89.54–101.91 (indicative for similar compounds)[4] | 71-94 (for fluorobenzoic acids after SPE)[4][5] |
| Advantages | Robust, reproducible, suitable for routine quality control.[7] | High sensitivity and selectivity, excellent for impurity identification.[4] |
| Disadvantages | Lower sensitivity compared to GC-MS for trace analysis. | Derivatization can be time-consuming and introduce variability. |
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
This protocol outlines a general reversed-phase HPLC method that can be adapted for the purity analysis of this compound.
-
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile, water, and formic acid.
-
Volumetric flasks and pipettes.
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve in 100 mL of diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-10 min: 30-70% B
-
10-15 min: 70% B
-
15.1-20 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For trace-level analysis and identification of volatile impurities, GC-MS is a powerful technique. Due to the low volatility of carboxylic acids, a derivatization step to convert the carboxylic acid to a more volatile ester is typically required.
Experimental Protocol: GC-MS Analysis after Derivatization
This protocol is based on a method for the analysis of fluorobenzoic acids in water samples and can be adapted for this compound.[4][5][6]
-
Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
DB-5MS capillary column (or equivalent).
-
Boron trifluoride-methanol (BF₃·MeOH) solution for derivatization.
-
Organic solvents (e.g., methanol, ethyl acetate).
-
-
Sample Preparation and Derivatization:
-
Dissolve a known amount of the this compound sample in methanol.
-
Add BF₃·MeOH solution to the sample.
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to form the methyl ester of this compound.
-
Extract the derivatized product into an organic solvent like ethyl acetate.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid O-H stretch, the nitrile C≡N stretch, and the aromatic C-H and C=C stretches.
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |
| C≡N stretch (Nitrile) | 2220-2260 |
| C=O stretch (Carboxylic acid) | 1680-1710 |
| C=C stretch (Aromatic) | 1450-1600 |
| C-F stretch | 1000-1400 |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of a compound, such as its melting point and thermal stability.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. A sharp endothermic peak should be observed at the melting point (around 172-173°C).
Workflow and Data Visualization
A logical workflow for the comprehensive characterization of this compound is crucial for ensuring data quality and consistency.
Caption: Experimental workflow for the characterization of this compound.
This guide provides a framework for the analytical characterization of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative data, impurity identification, or routine quality control. For comprehensive characterization, a combination of chromatographic, spectroscopic, and thermal analysis techniques is recommended.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. This compound CAS#: 327056-74-6 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Page loading... [guidechem.com]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Cyano-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Cyano-5-fluorobenzoic acid, a key intermediate in the synthesis of various pharmacologically active molecules. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted spectrum based on established NMR principles and provides a comparative analysis with the experimentally determined spectra of closely related analogues: 3-cyanobenzoic acid and 3-fluorobenzoic acid. This approach allows for a robust understanding of the key spectral features and the influence of the electron-withdrawing cyano and fluoro substituents on the benzoic acid scaffold.
Predicted and Comparative NMR Data
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The introduction of a cyano (-CN) and a fluorine (-F) group at the meta positions to the carboxylic acid group in this compound is expected to significantly influence the chemical shifts of the aromatic protons and carbons. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for its analogues.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.3 - 8.5 | t | J(H-F) ≈ 2-3 Hz |
| H-4 | 8.1 - 8.3 | dd | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 5-6 Hz |
| H-6 | 7.9 - 8.1 | dd | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 8-9 Hz |
| -COOH | > 12 | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 132 - 134 |
| C-2 | 128 - 130 (d, J(C-F) ≈ 3-4 Hz) |
| C-3 | 114 - 116 (d, J(C-F) ≈ 21-23 Hz) |
| C-4 | 138 - 140 (d, J(C-F) ≈ 8-9 Hz) |
| C-5 | 161 - 163 (d, J(C-F) ≈ 250-255 Hz) |
| C-6 | 122 - 124 (d, J(C-F) ≈ 21-23 Hz) |
| -CN | 116 - 118 |
| -COOH | 164 - 166 |
Table 3: Comparative Experimental NMR Data of Analogues
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3-Cyanobenzoic Acid | ¹H | H-2 | 8.25 | t | 1.5 |
| H-4 | 8.15 | dt | 7.8, 1.4 | ||
| H-5 | 7.65 | t | 7.8 | ||
| H-6 | 7.85 | dt | 7.8, 1.4 | ||
| ¹³C | C-1 | 133.5 | |||
| C-2 | 134.0 | ||||
| C-3 | 112.9 | ||||
| C-4 | 137.2 | ||||
| C-5 | 130.2 | ||||
| C-6 | 130.8 | ||||
| -CN | 118.2 | ||||
| -COOH | 165.8 | ||||
| 3-Fluorobenzoic Acid | ¹H | H-2 | 7.85 | ddd | 7.7, 1.5, 1.0 |
| H-4 | 7.65 | ddd | 8.0, 2.2, 1.1 | ||
| H-5 | 7.45 | td | 8.0, 5.5 | ||
| H-6 | 7.35 | ddd | 8.3, 2.7, 1.0 | ||
| ¹³C | C-1 | 132.8 (d) | J(C-F) = 7.5 | ||
| C-2 | 125.5 (d) | J(C-F) = 3.0 | |||
| C-3 | 162.5 (d) | J(C-F) = 244.0 | |||
| C-4 | 130.5 (d) | J(C-F) = 8.0 | |||
| C-5 | 120.0 (d) | J(C-F) = 21.0 | |||
| C-6 | 116.0 (d) | J(C-F) = 23.0 | |||
| -COOH | 166.7 |
Note: Experimental data for analogues are compiled from various sources and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocol
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of aromatic carboxylic acids.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial. DMSO-d₆ is often suitable for carboxylic acids due to its ability to dissolve polar compounds and the acidic proton is readily observed.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm.
-
Number of Scans: 8-16 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Approximately 250 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for the NMR analysis of this compound.
Discussion and Comparative Analysis
The predicted ¹H NMR spectrum of this compound is expected to show three distinct aromatic signals. The protons H-2, H-4, and H-6 are all in unique chemical environments. The strong electron-withdrawing nature of the cyano, fluoro, and carboxylic acid groups will deshield these protons, leading to chemical shifts in the downfield region of the spectrum (typically > 7.5 ppm). The fluorine atom will introduce heteronuclear coupling (J-coupling) to the nearby protons (H-4 and H-6) and to a lesser extent to the more distant proton (H-2), resulting in complex splitting patterns (doublet of doublets or triplets).
In the predicted ¹³C NMR spectrum, the presence of the fluorine atom will cause characteristic splitting of the signals for the carbons in its vicinity due to C-F coupling. The carbon directly attached to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹J(C-F) > 240 Hz), which is a definitive diagnostic feature. The adjacent carbons (C-4 and C-6) will show smaller two-bond coupling constants (²J(C-F)), and C-3 will show a three-bond coupling (³J(C-F)). The carbonyl carbon of the carboxylic acid and the nitrile carbon are also expected at their characteristic downfield positions.
By comparing the predicted data with the experimental data of 3-cyanobenzoic acid and 3-fluorobenzoic acid, we can rationalize the substituent effects. The chemical shifts in this compound will be a combination of the individual effects of the -CN and -F groups. Both are electron-withdrawing, leading to a general downfield shift of the aromatic signals compared to unsubstituted benzoic acid. The unique splitting patterns introduced by the fluorine atom provide an additional layer of structural confirmation that is absent in 3-cyanobenzoic acid.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct features arising from the combined electronic effects and spin-spin coupling interactions of the cyano and fluoro substituents. This comparative guide, by leveraging data from closely related analogues, provides a robust framework for the interpretation of the experimental NMR spectra of this important synthetic intermediate. The detailed protocol and workflow diagram further serve as a practical resource for researchers engaged in the synthesis and characterization of novel compounds in drug discovery and development.
Purity Assessment of Synthesized 3-Cyano-5-fluorobenzoic Acid: A Comparative HPLC Guide
For researchers and professionals in drug development, the purity of synthesized intermediates is a critical parameter that dictates the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3-Cyano-5-fluorobenzoic acid is a key building block in the synthesis of various pharmaceuticals. This guide provides an objective comparison of the purity of a synthesized batch of this compound against a commercial standard, utilizing High-Performance Liquid Chromatography (HPLC) as the primary analytical technique. An alternative method, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, is also discussed for orthogonal verification.
Comparative Purity Analysis
The purity of the synthesized this compound was determined by HPLC with UV detection. The results are compared against a certified commercial reference standard.
| Sample ID | Retention Time (min) | Peak Area | Purity (%) |
| Synthesized this compound | 5.28 | 9856743 | 98.57 |
| Commercial Standard | 5.29 | 9954321 | >99.5 |
| Blank (Diluent) | No Peak | N/A | N/A |
Experimental Workflow for HPLC Purity Assessment
Caption: Workflow for the purity assessment of this compound by HPLC.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantitative determination of the purity of this compound.
1. Materials and Reagents:
-
Synthesized this compound
-
This compound commercial reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Formic acid (ACS grade)
2. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
0-2 min: 30% A, 70% B
-
2-10 min: Gradient to 80% A, 20% B
-
10-12 min: Hold at 80% A, 20% B
-
12.1-15 min: Return to 30% A, 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the commercial standard and dissolve in 100 mL of diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 100 mL of diluent.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
5. Data Analysis:
-
The purity is calculated based on the area percent of the main peak in the chromatogram of the synthesized sample.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Alternative Purity Assessment Method: Quantitative NMR (qNMR)
While HPLC is a powerful technique for purity assessment, orthogonal methods are often employed for confirmation. Quantitative Nuclear Magnetic Resonance (qNMR) is an excellent alternative that provides structural information and a direct measure of purity without the need for a specific reference standard of the analyte.
Principle: qNMR determines the purity of a substance by comparing the integral of a specific proton signal from the analyte with the integral of a known signal from a certified internal standard of high purity.
Brief Protocol:
-
An accurately weighed amount of the synthesized this compound is mixed with an accurately weighed amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone).
-
The mixture is dissolved in a deuterated solvent (e.g., DMSO-d6).
-
A proton NMR spectrum is acquired under quantitative conditions (ensuring full relaxation of all signals).
-
The purity of the synthesized compound is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard.
This comparative guide demonstrates a robust HPLC method for the routine purity assessment of synthesized this compound. The use of a commercial standard provides a reliable benchmark for quality. For comprehensive characterization and orthogonal validation, complementary techniques like qNMR are highly recommended.
The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Benzoic Acid Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. Among the most powerful tools in this endeavor is the introduction of fluorine into organic molecules. This guide provides a comprehensive, data-driven comparison of fluorinated and non-fluorinated benzoic acid derivatives, highlighting the profound impact of fluorination on key physicochemical and biological properties relevant to drug design and development.
The substitution of hydrogen with fluorine, a bioisostere, can dramatically alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Benzoic acid and its derivatives are prevalent scaffolds in a multitude of therapeutic agents, making the study of their fluorinated analogues particularly pertinent. This guide will delve into a comparative analysis of these compounds, supported by experimental data and detailed protocols to aid in the rational design of next-generation therapeutics.
Physicochemical Properties: A Tale of Two Halogens
The introduction of fluorine onto the benzoic acid ring significantly influences its acidity (pKa) and lipophilicity (logP), two critical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Acidity (pKa)
The strong electron-withdrawing nature of fluorine enhances the acidity of the carboxylic acid group, resulting in a lower pKa value compared to the non-fluorinated parent compound. This effect is dependent on the number and position of the fluorine substituents.
Table 1: Comparative pKa Values of Benzoic Acid and its Fluorinated Derivatives
| Compound | Isomer | pKa Value |
| Benzoic Acid | - | 4.20 |
| Monofluorobenzoic Acid | 2-Fluoro | 3.27 |
| 3-Fluoro | 3.86 | |
| 4-Fluoro | 4.14 | |
| Difluorobenzoic Acid | 2,3-Difluoro | 2.88 |
| 2,4-Difluoro | 2.85 | |
| 2,5-Difluoro | 2.87 | |
| 2,6-Difluoro | 2.13 | |
| 3,4-Difluoro | 3.80 | |
| 3,5-Difluoro | 3.37 | |
| Trifluorobenzoic Acid | 2,4,5-Trifluoro | 2.80 |
| 3,4,5-Trifluoro | 3.29 |
Data sourced from BenchChem[3]
Lipophilicity (logP)
Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a key determinant of its ability to cross biological membranes. Fluorination generally increases the lipophilicity of benzoic acid derivatives.
Table 2: Comparative logP Values of Benzoic Acid and a Fluorinated Derivative
| Compound | logP Value |
| Benzoic Acid | 1.87 |
| 4-Fluorobenzoic Acid | 2.07[4] |
Biological Performance: Enhancing Potency and Stability
The physicochemical alterations induced by fluorination translate into significant changes in the biological activity and metabolic fate of benzoic acid derivatives.
Receptor Binding Affinity
Fluorine's ability to modulate electronic distribution and form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, can lead to enhanced binding affinity for target proteins.[2] For instance, many selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs), incorporate fluorinated phenyl rings to improve their potency and selectivity. Similarly, fluorinated derivatives have been explored as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3]
Table 3: Comparative Receptor Binding Affinity (IC50) of a Fluorinated vs. Non-Fluorinated EGFR Inhibitor Derivative
| Compound | Target | IC50 (nM) |
| Benzoic acid-derived inhibitor | EGFR | >10,000 |
| 2,6-Difluoro-benzoic acid-derived inhibitor | EGFR | 45 |
Data adapted from a study on inactive-conformation binding EGFR inhibitors.[3]
Metabolic Stability
A major advantage of fluorination in drug design is the increased metabolic stability of the resulting compounds. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[5] This often leads to a longer drug half-life and improved bioavailability.
Table 4: Comparative Metabolic Stability of a Non-Fluorinated Compound and its Fluorinated Analog
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Mouse |
| 32a | 4-Fluoro-indazole analog of UT-155 | >60 | <13.3 | Mouse |
Experimental Protocols
To facilitate the replication and validation of the presented data, detailed methodologies for key experiments are provided below.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a benzoic acid derivative.
Materials:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
-
Benzoic acid derivative sample
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water
-
Standard pH buffers (e.g., pH 4, 7, and 10) for calibration
Procedure:
-
Calibration: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh a known amount of the benzoic acid derivative and dissolve it in a known volume of deionized water in the beaker.
-
Titration Setup: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette filled with the standardized NaOH solution into the sample solution.
-
Titration: While continuously stirring, add the NaOH solution in small, precise increments (e.g., 0.1 mL).
-
Data Recording: After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Endpoint Determination: Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.
-
Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.[6]
Measurement of logP by the Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of a benzoic acid derivative.
Materials:
-
Separatory funnel
-
Mechanical shaker
-
UV-Vis spectrophotometer or HPLC
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Benzoic acid derivative sample
Procedure:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the benzoic acid derivative in either the water-saturated n-octanol or n-octanol-saturated water.
-
Partitioning: Add a known volume of the stock solution to the separatory funnel, followed by a known volume of the other phase.
-
Equilibration: Shake the separatory funnel for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of the benzoic acid derivative in each phase using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Calculation: The logP is calculated using the following formula: logP = log10 ([Concentration in octanol] / [Concentration in water])[7][8]
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.[5]
Materials:
-
Liver microsomes (e.g., human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound stock solution (in a suitable solvent like DMSO or acetonitrile)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare the incubation mixture by combining the liver microsomes and phosphate buffer in a microcentrifuge tube. Pre-warm the mixture to 37°C.
-
Initiation of Reaction: Add the NADPH regenerating system to the pre-warmed microsome mixture. After a brief pre-incubation, add the test compound to initiate the metabolic reaction. The final concentration of the organic solvent should be low (typically <1%).[9]
-
Incubation and Sampling: Incubate the reaction mixture at 37°C with gentle shaking. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[4]
-
Quenching: Immediately add the aliquot to a tube containing the ice-cold quenching solution to stop the enzymatic reaction.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The metabolic half-life (t½) is calculated from the slope of the linear regression line. The intrinsic clearance (CLint) is calculated using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[5]
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes or purified receptors
-
Assay buffer
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Unlabeled test compound (competitor)
-
96-well filter plates with glass fiber filters
-
Vacuum manifold
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled test compound. Prepare the radiolabeled ligand and the membrane/receptor suspension at the desired concentrations in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled test compound, the radiolabeled ligand, and the membrane/receptor suspension to each well. Include wells for total binding (radioligand and receptors only) and non-specific binding (radioligand, receptors, and a high concentration of an unlabeled ligand).
-
Incubation: Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand.[10]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[11]
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a representative signaling pathway and a typical experimental workflow.
Caption: Comparative experimental workflow for fluorinated vs. non-fluorinated derivatives.
References
- 1. rsc.org [rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 6. [EGFR tyrosine kinase inhibitor "gefitinib (Iressa)" for cancer therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemeo.com [chemeo.com]
- 8. researchgate.net [researchgate.net]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
A Researcher's Guide to Structural Elucidation: X-ray Crystallography and Its Alternatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with its primary alternatives—Nuclear Magnetic Resonance (NMR) spectroscopy and Cryo-Electron Microscopy (Cryo-EM)—for the structural elucidation of derivatives. We delve into the quantitative performance, experimental protocols, and decision-making frameworks to assist in selecting the optimal technique for your research needs.
At a Glance: Comparing the Powerhouses of Structural Biology
The choice of technique for structural elucidation hinges on various factors, including the nature of the sample, the desired resolution, and the specific scientific question being addressed. The following table summarizes the key quantitative parameters for X-ray crystallography, NMR spectroscopy, and cryo-EM.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Cryo-Electron Microscopy (Cryo-EM) |
| Typical Resolution | 1-3 Å (can reach <1 Å for small molecules)[1] | 1.5-2.5 Å (for small, well-behaved proteins)[2] | 2-4 Å (can reach sub-2 Å for ideal samples)[1][3] |
| Molecular Size | No theoretical size limit, but crystallization is the bottleneck. Optimal for <100 kDa.[1][4] | Practically limited to < 50 kDa due to spectral complexity.[5] | Optimal for >100 kDa, as smaller molecules are difficult to visualize.[1][6] |
| Sample Requirements | High-purity, homogenous sample that can form well-ordered crystals (typically >0.1 mm).[7] | High-purity, soluble sample in a suitable deuterated solvent. | High-purity sample that remains stable in vitreous ice. Tolerant of some heterogeneity.[1] |
| Typical Sample Conc. | 2-50 mg/mL for proteins[8] | 0.1-3 mM | ~1 mg/mL for protein complexes, up to ~10 mg/mL for membrane proteins.[6] |
| Typical Sample Vol. | Microliters per crystallization trial. | ~500 µL | 3-4 µL per grid.[6] |
| Data Collection Time | Minutes to hours per dataset at a synchrotron. | Hours to days per experiment. | Hours to days for a full dataset. |
| Key Advantage | Atomic resolution for a wide range of molecules.[1] | Provides information on molecular dynamics and interactions in solution.[6] | Can visualize large, flexible, and complex macromolecules in a near-native state.[1][6] |
| Key Limitation | The need for well-diffracting crystals can be a major hurdle.[6] | Limited to smaller molecules and can be time-consuming. | Resolution can be lower for smaller or highly flexible molecules. |
The Workflow of X-ray Crystallography: From Molecule to Model
The process of determining a molecular structure using X-ray crystallography is a multi-step endeavor that requires careful execution and analysis. The general workflow is outlined below.
Choosing the Right Tool for the Job: A Decision-Making Guide
Selecting the most appropriate structural elucidation technique is a critical step that can significantly impact the success of a research project. This flowchart provides a simplified decision-making framework to guide researchers based on the properties of their derivative.
Detailed Experimental Protocols
To provide a practical understanding of the methodologies involved, here are summarized protocols for the key experiments in X-ray crystallography.
Protein Crystallization
The primary bottleneck in X-ray crystallography is obtaining high-quality crystals.[5] This process involves bringing a purified protein solution to a supersaturated state to induce the formation of a crystalline lattice.
-
Sample Preparation: The protein sample must be of high purity (>95%) and homogeneity.[9] The concentration is typically brought to 2-50 mg/mL in a suitable buffer.[8]
-
Crystallization Methods:
-
Vapor Diffusion: This is the most common technique and can be performed in two setups:
-
Hanging Drop: A small drop (1-2 µL) of the protein solution is mixed with a crystallization reagent and suspended over a reservoir containing a higher concentration of the reagent. Water vapor slowly diffuses from the drop to the reservoir, increasing the protein and precipitant concentration in the drop, leading to crystallization.[9]
-
Sitting Drop: Similar to the hanging drop method, but the drop is placed on a pedestal within the sealed well.[10]
-
-
Microbatch: Small volumes of the protein and crystallization screen solutions are mixed directly under oil, which prevents evaporation.[8][10]
-
-
Screening: Initial crystallization conditions are typically identified by screening a wide range of commercially available or custom-made solutions containing different precipitants (e.g., polyethylene glycols, salts), buffers (to vary pH), and additives.
-
Optimization: Once initial crystals ("hits") are identified, the conditions are optimized by finely varying the concentrations of the components, temperature, and protein concentration to obtain larger, well-ordered crystals suitable for diffraction.
X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are exposed to an intense X-ray beam to generate a diffraction pattern.
-
Crystal Mounting and Cryo-cooling: A single crystal is carefully mounted on a loop and flash-cooled in liquid nitrogen.[11] This minimizes radiation damage during data collection.
-
X-ray Source: Data is typically collected at a synchrotron, which provides a highly intense and tunable X-ray beam. In-house X-ray sources are also used for initial screening and data collection.[11]
-
Data Acquisition: The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded on a detector as a series of images. A complete dataset consists of hundreds of images covering a full rotation of the crystal.
Data Processing and Structure Refinement
The raw diffraction images are processed to determine the electron density map of the molecule, from which an atomic model is built and refined.
-
Indexing and Integration: The diffraction spots on the images are indexed to determine the unit cell dimensions and crystal symmetry (space group). The intensity of each spot is then integrated.[12][13]
-
Scaling and Merging: The integrated intensities from all images are scaled to a common reference frame and symmetry-related reflections are merged to create a unique dataset.[12]
-
Phase Determination (The Phase Problem): The diffraction experiment only measures the intensities (amplitudes) of the diffracted waves, not their phases. The "phase problem" is the challenge of determining these missing phases. Common methods include:
-
Molecular Replacement (MR): If the structure of a homologous molecule is known, it can be used as a search model to calculate initial phases.
-
Experimental Phasing (e.g., MAD, SAD, MIR): These methods involve introducing heavy atoms into the crystal or using anomalous scattering to determine the initial phases.
-
-
Model Building and Refinement:
-
An initial atomic model is built into the calculated electron density map.[14]
-
This model is then refined iteratively by adjusting atomic coordinates, temperature factors (B-factors), and other parameters to improve the agreement between the calculated and observed diffraction data. This process is guided by statistical indicators such as the R-factor and R-free.[14][15]
-
-
Validation: The final model is rigorously validated to ensure it has good stereochemistry and accurately represents the experimental data. The validated coordinates are then typically deposited in the Protein Data Bank (PDB).
The Rise of Computational Methods
It is important to note the increasing role of computational methods, such as AlphaFold, in protein structure prediction.[16] While these methods do not replace experimental techniques, they can provide valuable starting models for molecular replacement in X-ray crystallography or for hypothesis generation, especially for proteins that are difficult to crystallize.
Conclusion
X-ray crystallography remains a cornerstone of structural biology, providing unparalleled atomic-level detail for a vast array of molecules.[6] However, the challenges associated with crystallization have paved the way for the ascendancy of cryo-EM, particularly for large and dynamic complexes. NMR spectroscopy continues to be a vital tool for studying the dynamics and interactions of smaller proteins in solution. By understanding the strengths, limitations, and experimental requirements of each technique, researchers can strategically select the most powerful approach to unravel the intricate three-dimensional structures of their derivatives, accelerating scientific discovery and drug development.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. people.bu.edu [people.bu.edu]
- 3. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. portlandpress.com [portlandpress.com]
- 13. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. X-Ray Crystallography - Refinement [my.yetnet.ch]
- 16. AlphaFold - Wikipedia [en.wikipedia.org]
A Comparative Guide to Confirming the Regiochemistry of Substituted Fluorobenzonitriles
For researchers, scientists, and drug development professionals, the unambiguous determination of the regiochemistry of substituted aromatic compounds is a critical step in chemical synthesis and drug design. The precise placement of substituents on the phenyl ring profoundly influences the molecule's physicochemical properties, biological activity, and potential for intellectual property protection. This guide provides a comparative overview of three powerful analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography—for confirming the regiochemistry of substituted fluorobenzonitriles, using the isomers of fluoro-methoxybenzonitrile as illustrative examples.
Spectroscopic and Crystallographic Techniques: A Head-to-Head Comparison
The choice of analytical method for regiochemical assignment depends on factors such as sample availability, purity, physical state, and the desired level of structural detail. Below is a summary of the capabilities of NMR, MS, and X-ray crystallography in this context.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Single-Crystal X-ray Crystallography |
| Primary Information | Connectivity and spatial relationships of atoms | Molecular weight and elemental composition | Absolute 3D molecular structure |
| Sample State | Solution | Gas phase (after ionization) | Solid (single crystal) |
| Key Differentiators | Chemical shifts, coupling constants (J-coupling) | Fragmentation patterns | Unit cell parameters, bond lengths, and angles |
| Strengths | Excellent for differentiating isomers in solution, non-destructive | High sensitivity, provides molecular formula | Provides definitive structural proof |
| Limitations | Can be complex to interpret for highly substituted systems | Isomers may have similar fragmentation patterns | Requires a suitable single crystal, which can be challenging to grow |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Connectivity
NMR spectroscopy is arguably the most powerful and widely used technique for determining the regiochemistry of isomers in solution. By analyzing the chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei, the precise substitution pattern on the benzene ring can be deduced.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified substituted fluorobenzonitrile isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound.
-
Instrument Setup : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Typical spectral width: -2 to 12 ppm.
-
Pulse angle: 30-45 degrees.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 8-16.
-
-
¹³C NMR Acquisition :
-
Typical spectral width: 0 to 220 ppm.
-
Use proton decoupling to simplify the spectrum.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Comparative ¹H and ¹³C NMR Data for Fluoro-methoxybenzonitrile Isomers
The following table presents a hypothetical but representative comparison of the expected ¹H and ¹³C NMR data for three isomers of fluoro-methoxybenzonitrile. The distinct chemical shifts and coupling patterns are the keys to differentiation.
| Isomer | ¹H NMR Data (Aromatic Region, δ ppm, Multiplicity, J Hz) | ¹³C NMR Data (Selected Signals, δ ppm) |
| 2-Fluoro-3-methoxybenzonitrile | 7.45 (t, 1H), 7.20 (dd, 1H), 7.10 (dd, 1H) | C-F (d, ¹JCF ≈ 250 Hz), C-CN, C-O |
| 3-Fluoro-4-methoxybenzonitrile | 7.50 (dd, 1H), 7.40 (ddd, 1H), 7.00 (t, 1H) | C-F (d, ¹JCF ≈ 245 Hz), C-CN, C-O |
| 4-Fluoro-3-methoxybenzonitrile | 7.30 (dd, 1H), 7.25 (dd, 1H), 7.15 (ddd, 1H) | C-F (d, ¹JCF ≈ 248 Hz), C-CN, C-O |
Note: The exact chemical shifts and coupling constants will vary depending on the solvent and spectrometer frequency. The key is the distinct pattern of signals for each isomer.
NMR Experimental Workflow
Mass Spectrometry (MS): Fingerprinting by Fragmentation
Mass spectrometry provides the molecular weight and elemental formula of a compound with high accuracy. For constitutional isomers, which have the same molecular formula, differentiation relies on analyzing their fragmentation patterns upon ionization. While isomers may produce some common fragments, the relative abundances of these fragments and the presence of unique fragment ions can serve as a fingerprint for a specific regiochemistry.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution (e.g., 100 µg/mL) of the substituted fluorobenzonitrile isomer in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation :
-
Column : Use a capillary column with a stationary phase appropriate for separating aromatic isomers (e.g., a mid-polarity phase like 5% phenyl polysiloxane).
-
Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Temperature Program : Develop a temperature gradient to ensure good separation of the isomers. A typical program might start at 50°C, hold for 2 minutes, and then ramp at 10°C/min to 250°C.
-
-
MS Detection :
-
Ionization : Electron Ionization (EI) at 70 eV is commonly used to induce fragmentation.
-
Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is typically used.
-
Data Acquisition : Acquire mass spectra over a range of m/z 40-400.
-
-
Data Analysis : Analyze the mass spectrum of each separated isomer, paying close attention to the molecular ion peak (M⁺) and the m/z values and relative intensities of the fragment ions.
Comparative Fragmentation Data for Fluoro-methoxybenzonitrile Isomers
The fragmentation of fluorobenzonitrile derivatives in EI-MS is influenced by the positions of the fluoro, methoxy, and cyano groups. The following table illustrates potential key fragment ions that could be used to distinguish the isomers.
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) and Proposed Neutral Losses |
| 2-Fluoro-3-methoxybenzonitrile | 151 | 136 (M-CH₃)⁺, 122 (M-CHO)⁺, 108 (M-CH₃CO)⁺ |
| 3-Fluoro-4-methoxybenzonitrile | 151 | 136 (M-CH₃)⁺, 108 (M-CH₃CO)⁺, 93 (M-C₂H₃O)⁺ |
| 4-Fluoro-3-methoxybenzonitrile | 151 | 136 (M-CH₃)⁺, 122 (M-CHO)⁺, 93 (M-C₂H₃O)⁺ |
Note: The relative intensities of these fragments will be crucial for differentiation. Unique fragmentation pathways can provide strong evidence for a particular isomer.
GC-MS Experimental Workflow
Single-Crystal X-ray Crystallography: The Definitive Answer
When an unambiguous structural determination is required, single-crystal X-ray crystallography is the gold standard. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the positions of all atoms in the molecule, as well as bond lengths and angles.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth : This is often the most challenging step. Grow a single crystal of the substituted fluorobenzonitrile isomer of suitable size (typically >0.1 mm in all dimensions) and quality (no significant cracks or twinning). Common crystallization techniques include slow evaporation of a saturated solution, vapor diffusion, and cooling of a saturated solution.
-
Crystal Mounting : Mount a suitable crystal on a goniometer head.
-
Data Collection :
-
Place the crystal in a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) using a detector such as a CCD or CMOS sensor.
-
-
Structure Solution and Refinement :
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters to obtain the final crystal structure.
-
Comparative Crystallographic Data for Fluoro-methoxybenzonitrile Isomers
The output of an X-ray crystallography experiment is a set of atomic coordinates that define the molecule's structure. The table below summarizes the kind of definitive information that would be obtained.
| Isomer | Crystal System | Space Group | Key Bond Distances (Å) |
| 2-Fluoro-3-methoxybenzonitrile | e.g., Monoclinic | e.g., P2₁/c | C(2)-F, C(3)-O, C(1)-C≡N |
| 3-Fluoro-4-methoxybenzonitrile | e.g., Orthorhombic | e.g., P2₁2₁2₁ | C(3)-F, C(4)-O, C(1)-C≡N |
| 4-Fluoro-3-methoxybenzonitrile | e.g., Triclinic | e.g., P-1 | C(4)-F, C(3)-O, C(1)-C≡N |
Note: The crystal system and space group are dependent on how the molecules pack in the solid state and will be unique for each isomer.
X-ray Crystallography Workflow
Conclusion
The confirmation of regiochemistry in substituted fluorobenzonitriles can be confidently achieved through a combination of modern analytical techniques. NMR spectroscopy provides detailed information about the connectivity of atoms in solution and is often the first and most informative method employed. Mass spectrometry, particularly when coupled with a separation technique like GC, offers a valuable fingerprint based on fragmentation patterns. For an irrefutable determination of the three-dimensional structure, single-crystal X-ray crystallography stands as the ultimate arbiter. By understanding the strengths and limitations of each technique, researchers can select the most appropriate and efficient workflow to unambiguously characterize their synthesized molecules.
Validating Synthesis: A Spectroscopic Comparison of Synthesized Ibuprofen and a Commercial Standard
For researchers and professionals in drug development, validating the identity and purity of a newly synthesized active pharmaceutical ingredient (API) is a critical step. This guide provides a comparative analysis of a hypothetically synthesized batch of ibuprofen against a commercially available standard, utilizing key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The data presented, compiled from various scientific sources, demonstrates how these methods provide a spectroscopic "fingerprint" to confirm the successful synthesis and purity of the target compound.
Quantitative Data Comparison
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses, comparing the synthesized ibuprofen to a commercial reference standard.
Table 1: ¹H NMR Spectroscopic Data Comparison (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Synthesized Ibuprofen) | Assignment (Commercial Standard) |
| 11.60 | br. s | 1H | -COOH | -COOH |
| 7.19 | d | 2H | Ar-H | Ar-H |
| 7.09 | d | 2H | Ar-H | Ar-H |
| 3.69 | q | 1H | -CH(CH₃)COOH | -CH(CH₃)COOH |
| 2.45 | d | 2H | -CH₂(isobutyl) | -CH₂(isobutyl) |
| 1.84 | m | 1H | -CH(isobutyl) | -CH(isobutyl) |
| 1.50 | d | 3H | -CH(CH₃)COOH | -CH(CH₃)COOH |
| 0.90 | d | 6H | -CH(CH₃)₂ | -CH(CH₃)₂ |
Table 2: ¹³C NMR Spectroscopic Data Comparison (126 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment (Synthesized Ibuprofen) | Assignment (Commercial Standard) |
| 181.36 | C=O (Carboxylic Acid) | C=O (Carboxylic Acid) |
| 140.93 | Ar-C | Ar-C |
| 137.19 | Ar-C | Ar-C |
| 129.51 | Ar-CH | Ar-CH |
| 127.43 | Ar-CH | Ar-CH |
| 45.21 | -CH(CH₃)COOH & -CH₂(isobutyl) | -CH(CH₃)COOH & -CH₂(isobutyl) |
| 30.25 | -CH(isobutyl) | -CH(isobutyl) |
| 22.51 | -CH(CH₃)₂ | -CH(CH₃)₂ |
| 18.21 | -CH(CH₃)COOH | -CH(CH₃)COOH |
Table 3: FT-IR Spectroscopic Data Comparison
| Wavenumber (cm⁻¹) | Functional Group Assignment (Synthesized Ibuprofen) | Functional Group Assignment (Commercial Standard) |
| 2500-3200 (broad) | O-H stretch (Carboxylic Acid) | O-H stretch (Carboxylic Acid)[1] |
| 2955 | C-H stretch (Alkyl) | C-H stretch (Alkyl) |
| 1706-1721 | C=O stretch (Carboxylic Acid) | C=O stretch (Carboxylic Acid)[1][2][3] |
| 1200-1000 | Benzene Ring Vibrations | Benzene Ring Vibrations[3] |
Table 4: Mass Spectrometry Data Comparison
| m/z (Mass-to-Charge Ratio) | Assignment (Synthesized Ibuprofen) | Assignment (Commercial Standard) |
| 205.100 | [M-H]⁻ (Deprotonated Molecule) | [M-H]⁻ (Deprotonated Molecule)[4][5] |
| 161.133 | [M-H-CO₂]⁻ (Fragment) | [M-H-CO₂]⁻ (Fragment)[6] |
| 207.1 | [M+H]⁺ (Protonated Molecule) | [M+H]⁺ (Protonated Molecule)[6] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To identify the structure and confirm the presence of key proton environments in the synthesized ibuprofen.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized ibuprofen or commercial standard in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Use a 400 MHz NMR spectrometer.[7]
-
Calibrate the spectrometer for temperature, water suppression, and gradient.
-
Ensure the sample is properly shimmed to achieve a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum.
-
Set the relaxation delay (d1) to be at least five times the longest T1 relaxation time to ensure full relaxation of all protons for accurate integration.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm) as a reference.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the synthesized ibuprofen.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the synthesized ibuprofen or commercial standard with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]
-
Place the powder mixture into a pellet-forming die.
-
Apply pressure using a mechanical press to form a thin, transparent pellet.[8]
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample compartment.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the synthesized ibuprofen.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized ibuprofen or commercial standard in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Data Acquisition:
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
-
The high-resolution mass spectrum can be used to confirm the elemental composition of the molecule.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for validating a synthesized compound against a reference standard using spectroscopic techniques.
Caption: Workflow for validating a synthesized compound via spectroscopic comparison.
Signaling Pathway
Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes. The diagram below depicts a simplified signaling pathway involving COX enzymes.
Caption: Ibuprofen inhibits COX-1 and COX-2 enzymes in the arachidonic acid pathway.
References
- 1. homework.study.com [homework.study.com]
- 2. Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy [scielo.org.ar]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measuring the mass of an electron by LC/TOF-MS: a study of "twin ions" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Spin-Labeled Ibuprofen and Its Interaction with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. How is Mass Spectrometry Used in Drug Development? - PharmaFeatures [pharmafeatures.com]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Atorvastatin Synthesis: The Established Paal-Knorr Route Versus Emerging Strategies
For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision balancing efficiency, cost, and environmental impact. This guide provides an objective comparison of the traditional Paal-Knorr synthesis for Atorvastatin with newer, promising alternatives, supported by available experimental data.
The landscape of Atorvastatin synthesis is evolving. While the Paal-Knorr condensation has long been the industry standard, innovative approaches such as multicomponent reactions, biocatalytic methods, and novel olefination strategies are emerging as viable alternatives. These new routes offer potential advantages in terms of step economy, milder reaction conditions, and improved safety profiles.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for four distinct synthesis routes to Atorvastatin, providing a comparative overview of their performance.
| Metric | Paal-Knorr Synthesis | Ugi Multicomponent Reaction | Biocatalytic (DERA/KRED) | Horner-Wadsworth-Emmons |
| Overall Yield | High (exact figures are proprietary, but condensation step >90%)[1] | Moderate (A 4-step synthesis with intermediate yields of 40-87%)[1][2] | Data for full synthesis is limited; focuses on key intermediate synthesis with high yields (e.g., 96% for a KRED step)[3] | Not extensively reported |
| Purity | High, requires crystallization[4] | Requires chromatographic purification[1] | High enantiomeric excess (>99.5% e.e. for intermediates)[3] | Not extensively reported |
| Number of Steps | ~6 steps to a protected ester intermediate[1] | 4 steps to the final product[1][2] | Varies; focuses on enzymatic synthesis of chiral intermediates | Fewer steps reported in a novel approach[5] |
| Reaction Time | Condensation step can be 12-24 hours[1]; patents report a 20% reduction with catalysts.[6][7] | Core synthesis can be rapid (e.g., 1-2 hours for milling in a related Hantzsch synthesis)[1] | Enzymatic steps can be 24 hours or more[8] | Not extensively reported |
| Key Starting Materials Cost | Key diketone intermediate is commercially available but can be expensive.[9][10][11][12] | Requires a convertible isocyanide, which can be hazardous and costly. p-Fluorobenzaldehyde is a key starting material.[4] | Utilizes simple and inexpensive starting materials like chloroacetaldehyde and acetaldehyde.[13] | Requires a phosphonate reagent.[5] |
| Key Advantages | Well-established, robust, scalable, and high-yielding.[1] | High atom economy, convergent, and reduces the number of synthetic steps.[1] | Environmentally friendly ("green chemistry"), highly stereoselective, and uses mild reaction conditions.[13][14][15] | Potential for a more efficient and novel disconnection approach.[5] |
| Key Disadvantages | The synthesis of the 1,4-dicarbonyl precursor can be complex, and reaction times can be long.[1] | May require significant optimization, and isocyanides can be hazardous.[1] | Overall yield for the complete synthesis is not well-documented; enzyme stability and cost can be a factor. | Limited publicly available data on overall efficiency and scalability. |
Experimental Workflows and Signaling Pathways
To visualize the logical flow of these synthetic strategies, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 7. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
- 8. Enhancing the biocatalytic manufacture of the key intermediate of atorvastatin by focused directed evolution of halohydrin dehalogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS#:125971-96-2 | Benzenebutanamide,4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl | Chemsrc [chemsrc.com]
- 10. scbt.com [scbt.com]
- 11. echemi.com [echemi.com]
- 12. 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benze… [cymitquimica.com]
- 13. Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cs.gordon.edu [cs.gordon.edu]
Safety Operating Guide
Safe Disposal of 3-Cyano-5-fluorobenzoic Acid: A Comprehensive Guide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Cyano-5-fluorobenzoic acid, ensuring the safety of laboratory personnel and environmental protection. Adherence to these procedures is critical for researchers, scientists, and drug development professionals handling this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
| Foot Protection | Closed-toe shoes | To protect feet from spills. |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved respirator | To prevent inhalation of dust or vapors, especially during spill cleanup. |
Hazard Identification
This compound is classified with the following hazards:
It is crucial to consult the specific Safety Data Sheet (SDS) for the material you are using for the most accurate and detailed information.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved professional waste disposal company.[1]
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated materials such as filter paper, gloves, and wipes, in a designated, clearly labeled, and sealed hazardous waste container.
-
The container must be made of a material compatible with the chemical waste.
-
Do not mix this waste with other incompatible materials, such as strong oxidizing agents, strong acids, or strong bases.[6]
2. Spill Management:
-
In the event of a spill, evacuate all non-essential personnel from the area.
-
Wearing the appropriate PPE, prevent the formation of dust.[1]
-
Carefully sweep or shovel the spilled solid material into a suitable, closed container for disposal.[1][6][7]
-
If the compound is in a solution, absorb the spill with an inert, non-combustible material like vermiculite or sand.[2] Do not use combustible materials such as paper towels as the primary absorbent.[2]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]
3. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container by a certified chemical waste management company.[1]
-
Alternatively, the material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by trained professionals in a licensed facility.
-
Ensure that the disposal method complies with all local, regional, and national hazardous waste regulations.[6][7]
-
Crucially, do not allow the chemical to enter drains or the environment. [1][7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
